Galnon TFA
Beschreibung
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKOPSMADZXEPE-WDAFUDAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47F3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Galnon TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galnon (B1674412) TFA (Trifluoroacetate) is the salt form of Galnon, a synthetic, non-peptidic small molecule that has been characterized as a galanin receptor agonist. It exhibits a range of biological activities, including anticonvulsant and anxiolytic effects, which are primarily attributed to its interaction with galanin receptors (GALRs). This technical guide provides a comprehensive overview of the mechanism of action of Galnon TFA, detailing its binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study of the galaninergic system and the development of novel therapeutics targeting galanin receptors.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. Its effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. Galnon emerged from the screening of combinatorial libraries as a non-peptidic ligand for these receptors. The trifluoroacetate (B77799) salt, this compound, offers enhanced water solubility and stability for research purposes, while exhibiting comparable biological activity to the free base form at equimolar concentrations[1].
This document will delve into the core mechanism of action of this compound, focusing on its interaction with GALR1 and GALR2, the subsequent intracellular signaling cascades, and the experimental frameworks used to elucidate these processes.
This compound: Receptor Binding and Affinity
Galnon has been identified as a selective agonist for the galanin receptors GALR1 and GALR2[1][2]. Its binding affinity for these receptors has been determined through radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Cell Line/Tissue | Reference |
| Galnon | GALR1 | 11.7 µM | Not Specified | Not Specified | [1] |
| Galnon | GALR2 | 34.1 µM | Not Specified | Not Specified | [1] |
| Galnon | Human Galanin Receptors | 5.5 µM | Human | Bowes Melanoma Cells | [3] |
| Galanin | Rat GALR1 | 0.85 nM | Rat | Membranes expressing rat GALR1 | [3] |
Table 1: Binding Affinity of Galnon for Galanin Receptors.
Signaling Pathways Activated by this compound
The activation of galanin receptors by an agonist like Galnon initiates distinct downstream signaling pathways, which are dependent on the receptor subtype and the G-protein to which it couples.
GALR1-Mediated Signaling
The GALR1 receptor predominantly couples to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).
GALR2-Mediated Signaling
In contrast to GALR1, the GALR2 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the presence of DAG activate protein kinase C (PKC).
Functional Activity of Galnon
While Galnon is characterized as a GALR1 and GALR2 agonist, the available quantitative data on its functional potency and efficacy present some complexities.
| Assay Type | Receptor | Effect of Galnon | Quantitative Data (EC50/IC50) | Cell Line | Reference |
| cAMP Inhibition | Rat GALR1 | No inhibition of cAMP production at 10 µM | Not Applicable | Membranes expressing rat GALR1 | [3] |
| Calcium Mobilization | Not Specified | Agonist-induced effects in vivo blocked by galanin antagonist | Not Applicable | In vivo models | [3] |
Table 2: Functional Activity Data for Galnon.
Notably, one study reported that Galnon, at a concentration of 10 µM, failed to inhibit cAMP production in a cell line expressing rat GALR1, which contrasts with its classification as a GALR1 agonist[3]. However, the same study demonstrated that the anxiolytic-like effects of Galnon in vivo were blocked by the non-selective galanin receptor antagonist M35, suggesting that its physiological effects are mediated through galanin receptors[3]. This discrepancy highlights the need for further research to fully elucidate the functional activity of Galnon at different galanin receptor subtypes and in various species.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Galnon for galanin receptors.
-
Objective: To measure the displacement of a radiolabeled galanin analog by unlabeled Galnon.
-
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [125I]-galanin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Galnon that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay is used to measure the effect of Galnon on adenylyl cyclase activity, typically in cells expressing GALR1.
-
Objective: To determine if Galnon inhibits forskolin-stimulated cAMP production.
-
Materials:
-
Cells expressing GALR1 (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
-
Procedure:
-
Plate GALR1-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the Galnon concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the effect of Galnon on intracellular calcium levels, typically in cells expressing GALR2.
-
Objective: To determine if Galnon stimulates an increase in intracellular calcium concentration.
-
Materials:
-
Cells expressing GALR2 (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate GALR2-expressing cells in a black-walled, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the cells.
-
Immediately measure the change in fluorescence over time using a kinetic plate reader.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the Galnon concentration to determine the EC50 value for calcium mobilization.
-
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the galaninergic system. Its mechanism of action is primarily through the activation of GALR1 and GALR2, leading to the modulation of distinct intracellular signaling pathways. While its binding profile is established, the functional data, particularly for GALR1, presents some inconsistencies that warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other galanin receptor ligands, which will be crucial for the development of novel therapeutics targeting this important neuropeptide system.
References
Galnon TFA: A Technical Guide for the Galanin Receptor Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanin is a neuropeptide that exerts a wide range of physiological effects in the central and peripheral nervous systems through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][2] Galnon is a non-peptide, systemically active small molecule that acts as an agonist at galanin receptors.[3][4] Its trifluoroacetic acid (TFA) salt, Galnon TFA, is often used in research due to its enhanced water solubility and stability compared to the free base form.[5] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of Galnon
Galnon is characterized as a non-selective galanin receptor agonist with a preference for GalR1 and GalR2.[5][6][7] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of the galaninergic system.[4]
Binding Affinity
Galnon's affinity for galanin receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) values indicate its binding potency. Galnon displays micromolar affinity for GalR1 and GalR2.[8][]
| Receptor Subtype | Ligand | Kᵢ (µM) | Species | Reference(s) |
| GalR1 | Galnon | 11.7 | - | [5][6][7][8][] |
| GalR2 | Galnon | 34.1 | - | [5][6][7][8][] |
| GalR3 | Galnon | Micromolar Affinity | - | [4] |
Functional Activity & In Vivo Effects
As a galanin receptor agonist, Galnon mimics the action of endogenous galanin, initiating downstream intracellular signaling cascades upon receptor binding. Its functional effects have been demonstrated in numerous in vitro and in vivo models, where it exhibits a range of biological activities.
-
Anticonvulsant Effects: Galnon has been shown to inhibit seizures in various animal models.[4][10]
-
Anxiolytic-like Activity: Studies have demonstrated its potential to reduce anxiety-like behaviors.[5][11]
-
Pain Modulation: Galnon can alleviate neuropathic pain responses.[4]
-
Modulation of Feeding and Addiction: It has been observed to decrease feeding behavior and attenuate withdrawal signs from opiates and cocaine.[4][12]
Galanin Receptor Signaling Pathways
Galanin receptors couple to different G-protein families to initiate distinct intracellular signaling cascades. Galnon, as a non-selective agonist, can activate these various pathways depending on the receptor subtype expressed in the target cells.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory Gαi/o proteins.[13][14] Activation leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[15] The Gβγ subunits can also modulate other effectors, such as ion channels.
-
GalR2: This receptor predominantly couples to Gαq/11 proteins.[13][14] Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[15] GalR2 can also exhibit modest coupling to Gαi/o proteins.[16]
Caption: Galanin receptor signaling pathways activated by Galnon.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize galanin receptor agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound (Galnon) to compete with a radiolabeled ligand for binding to galanin receptors expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-galanin).
-
Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Cell membranes (typically 10-50 µg protein per well).
-
-
Define non-specific binding using a high concentration of unlabeled galanin (e.g., 1 µM).
-
Define total binding in wells without any competitor.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection & Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of Galnon.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (Functional)
This functional assay measures the inhibition of cAMP production following the activation of Gαi/o-coupled receptors like GalR1 and GalR3.[17][18]
Methodology:
-
Cell Culture:
-
Plate cells expressing GalR1 or GalR3 in a suitable multi-well plate (e.g., 96- or 384-well) and grow to near confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. This establishes a high basal level of cAMP that can be subsequently inhibited by the Gαi/o pathway.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure cAMP levels using a competitive immunoassay format, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[17]
-
AlphaScreen (Amplified Luminescent Proximity Assay): Based on competition between cellular cAMP and biotinylated-cAMP for binding to an antibody-coated acceptor bead.[19]
-
Luminescence-based assays: Based on the principle that cAMP activates protein kinase A (PKA), depleting ATP and reducing light output in a coupled luciferase reaction.[20]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured signal (e.g., fluorescence ratio, luminescence) against the log concentration of Galnon.
-
Analyze the data using non-linear regression to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Caption: Workflow for a cAMP inhibition functional assay.
[³⁵S]GTPγS Binding Assay (Functional)
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[21][22] It is a proximal measure of receptor activation.[23]
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the galanin receptor of interest as described in Protocol 4.1.
-
-
Binding Reaction:
-
In a multi-well plate, combine:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.
-
Increasing concentrations of this compound.
-
Cell membranes (20-50 µg protein).
-
[³⁵S]GTPγS (at a final concentration of ~0.1-0.5 nM).
-
-
-
Incubation & Termination:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer, as described in Protocol 4.1.
-
-
Detection & Analysis:
-
Dry the filter plate, add scintillation fluid, and count using a scintillation counter.
-
Plot the [³⁵S]GTPγS binding (in CPM or fmol/mg protein) against the log concentration of Galnon.
-
Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) of Galnon.
-
Caption: Workflow for a [³⁵S]GTPγS binding functional assay.
Conclusion
This compound is a pivotal non-peptide agonist for probing the function of the galaninergic system. Its ability to penetrate the central nervous system and its activity at multiple galanin receptor subtypes make it a versatile, albeit non-selective, research tool. The quantitative data on its binding affinities and the detailed protocols provided herein offer a robust framework for its application in pharmacological screening, signal transduction studies, and preclinical research, ultimately aiding in the elucidation of galanin's role in health and disease.
References
- 1. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - LabNet Biotecnica [labnet.es]
- 8. This compound | 1217448-19-5 | MOLNOVA [molnova.com]
- 10. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 11. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Galanin Receptor Agonist, Galnon, Attenuates Cocaine-Induced Reinstatement and Dopamine Overflow in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. biorxiv.org [biorxiv.org]
- 15. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. cAMP-Glo™ Assay Protocol [promega.com]
- 21. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Galnon TFA: A Technical Overview of its Binding Affinity and Signaling at GALR1 and GALR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and signaling pathways of Galnon (B1674412) TFA at the galanin receptor subtypes 1 (GALR1) and 2 (GALR2). Galnon, a non-peptidic galanin receptor agonist, has garnered significant interest for its therapeutic potential due to its ability to cross the blood-brain barrier.[1] Understanding its interaction with GALR1 and GALR2 is crucial for the development of targeted therapeutics for a variety of neurological and psychiatric disorders. While the trifluoroacetate (B77799) (TFA) salt form of Galnon enhances its solubility and stability, the biological activity is attributed to the Galnon molecule itself.
Binding Affinity of Galnon and Other Galanin Receptor Ligands
Galnon exhibits a micromolar binding affinity for both GALR1 and GALR2.[1][2] The available quantitative data for Galnon and other key galanin receptor modulators are summarized in the tables below. This comparative data is essential for interpreting experimental results and guiding drug design efforts.
Table 1: Binding Affinity of Non-Peptidic Ligands at Human GALR1 and GALR2
| Compound | GALR1 Ki (µM) | GALR2 Ki (µM) | GALR1 Kd (µM) |
| Galnon | 11.7[2] | 34.1[2] | 12.0[3] |
| Galmic | 34.2 |
Note: A Ki value of 5.5 µM for Galnon at human galanin receptors has been reported in Bowes melanoma cells, though the specific receptor subtype was not identified.[4] Another study indicated that 10 µM Galnon did not displace radiolabeled galanin at rat GALR1.[4]
Table 2: Binding Affinity of Endogenous Galanin and Peptidic Analogs at Human Galanin Receptors
| Ligand | Receptor Subtype | Ki (nM) | Kd (nM) |
| Galanin (human) | hGALR1 | 0.85 (rat)[4] | |
| Galanin (human) | hGALR2 | 0.3[5] | |
| Galanin (1-16) (rat/porcine) | hGALR1 | 3.2[3] | |
| AR-M1896 | GalR1 | >1000 | |
| GalR2 | 2.6 | ||
| AR-M961 | GalR1 | 0.35 | |
| GalR2 | 0.83 |
Experimental Protocols for Determining Binding Affinity
The binding affinities of ligands for GALR1 and GALR2 are typically determined using radioligand binding assays or newer techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Radioligand Binding Assay (Competitive)
This is a standard method used to determine the affinity of an unlabeled compound (like Galnon) by measuring its ability to displace a radiolabeled ligand from the receptor.[6]
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either GALR1 or GALR2. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.[7]
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and a range of concentrations of the unlabeled competitor ligand (Galnon).[8]
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[7]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor ligand for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
NanoBRET™ Ligand Binding Assay
The NanoBRET™ assay is a live-cell method that measures ligand-receptor binding in real-time. It relies on energy transfer between a NanoLuc® luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).[9][10]
Workflow for a NanoBRET™ Ligand Binding Assay
Caption: Workflow of a NanoBRET™ ligand binding assay.
Detailed Steps:
-
Cell Preparation: Live cells are engineered to express the target receptor (GALR1 or GALR2) fused to a NanoLuc® luciferase.[9][10]
-
Assay: The cells are incubated with a fluorescently labeled galanin analog (tracer) and a competing unlabeled ligand (Galnon).[11][12]
-
Signal Detection: A substrate for the NanoLuc® luciferase is added, and the resulting luminescence and the BRET signal (energy transfer to the fluorescent ligand) are measured.[12]
-
Data Analysis: The BRET ratio is calculated, and by competing with the fluorescent tracer, the binding affinity (Ki) of the unlabeled ligand can be determined.[13]
Signaling Pathways of GALR1 and GALR2
GALR1 and GALR2 are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
GALR1 Signaling Pathway
GALR1 primarily couples to inhibitory G-proteins of the Gi/o family.[14][15] Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][16] This can subsequently modulate the activity of downstream effectors like protein kinase A (PKA) and influence gene expression through transcription factors like CREB.[16] Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[16]
Caption: GALR1 signaling pathway.
GALR2 Signaling Pathway
GALR2 signaling is more complex, as it can couple to multiple G-protein families. Its primary signaling pathway is through Gq/11 proteins.[17][18] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[18] GALR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, similar to GALR1.[19] Furthermore, GALR2 activation has been shown to stimulate the MAPK pathway.[18]
Caption: GALR2 signaling pathways.
References
- 1. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BindingDB PrimarySearch_ki [bindingdb.org]
- 4. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 15. GALR1 galanin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Pharmacological Properties of Galnon TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon TFA (Trifluoroacetate) is a non-peptide small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at galanin receptors. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in a diverse array of physiological processes, including nociception, cognition, feeding, and seizure threshold modulation. Consequently, small molecule modulators of galanin receptors, such as this compound, represent promising therapeutic leads for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its binding characteristics, functional activity, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Core Pharmacological Profile
This compound is a selective agonist for the galanin receptors GALR1 and GALR2.[1][2] Its pharmacological effects are primarily attributed to its interaction with these G protein-coupled receptors (GPCRs).
Binding Affinities
This compound exhibits micromolar affinity for both GALR1 and GALR2. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.
| Receptor | K_i_ (μM) |
| GALR1 | 11.7[1][2] |
| GALR2 | 34.1[1][2] |
| GALR3 | Not reported |
Table 1: Binding Affinities of this compound at Galanin Receptors
Functional Activity
As an agonist, this compound mimics the action of the endogenous ligand galanin, activating downstream signaling cascades upon binding to GALR1 and GALR2. The primary signaling pathways associated with these receptors are:
-
GALR1: Coupled to G_i/o_ proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
GALR2: Primarily coupled to G_q/11_ proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP_3_) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Interestingly, some evidence suggests that Galnon may also exert receptor-independent effects by directly activating intracellular G-proteins. This dual-action mechanism may contribute to its broad spectrum of pharmacological activities.
Key Pharmacological Effects
This compound has demonstrated significant efficacy in preclinical models of neurological disorders, most notably epilepsy and anxiety.
Anticonvulsant Properties
This compound exhibits robust anticonvulsant effects in various seizure models. For instance, in the pentylenetetrazole (PTZ)-induced seizure model in rodents, systemic administration of this compound has been shown to significantly increase the latency to seizure onset and reduce seizure severity.
Anxiolytic Properties
The anxiolytic potential of this compound has been evaluated using behavioral paradigms such as the elevated plus-maze (EPM). In these studies, treatment with this compound typically results in an increase in the time spent in the open arms of the maze, a behavioral correlate of reduced anxiety.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for galanin receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target galanin receptor subtype (e.g., from CHO or HEK293 cells transfected with GALR1 or GALR2) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled this compound in a suitable binding buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
References
Galnon TFA: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon is a systemically active, non-peptide agonist of the galanin receptors that can traverse the blood-brain barrier.[1] It is typically used as its trifluoroacetate (B77799) (TFA) salt to improve solubility and stability, though the biological activity resides in the Galnon molecule itself.[2] As an agonist, Galnon mimics the action of the endogenous neuropeptide galanin, which is involved in a wide array of physiological processes including nociception, feeding, and neuronal excitability.[1][3] Galnon primarily interacts with the galanin receptor subtypes 1 (GalR1) and 2 (GalR2).[4][][6][7] Understanding the downstream signaling cascades initiated by Galnon is critical for its application as a research tool and for the development of therapeutics targeting the galaninergic system.
This guide provides an in-depth overview of the core signaling pathways activated by Galnon, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Signaling Hubs: Galanin Receptors
Galanin receptors (GalRs) are G-protein-coupled receptors (GPCRs) that are the primary targets of Galnon.[3] The three main subtypes, GalR1, GalR2, and GalR3, exhibit distinct coupling to intracellular G-proteins, leading to divergent downstream effects.[8][9]
-
GalR1 and GalR3: These receptors predominantly couple to inhibitory G-proteins of the Gαi/o family.[8][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][12]
-
GalR2: This receptor is pleiotropic, capable of coupling to multiple G-protein families. Its primary coupling is to the Gαq/11 family, which activates the phospholipase C (PLC) pathway.[3][8][10] GalR2 can also couple to Gαi/o proteins to inhibit adenylyl cyclase and to Gαo to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][13]
Galnon-Initiated Downstream Signaling Pathways
Galnon's activity at GalR1 and GalR2 triggers several key intracellular signaling cascades.
Gαq/11 Pathway: PLC Activation and Calcium Mobilization (via GalR2)
Activation of GalR2 by Galnon leads to the engagement of Gαq/11 proteins. This initiates the canonical phospholipase C (PLC) signaling cascade. Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][14] The resulting transient increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating a wide range of cellular activities.
Gαi/o Pathway: Adenylyl Cyclase Inhibition (via GalR1 and GalR2)
Upon binding Galnon, both GalR1 and GalR2 can activate Gαi/o proteins.[8][13] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream effector proteins, including transcription factors like CREB.[13] Concurrently, the dissociated Gβγ subunits can directly modulate ion channels, typically by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and reduces neuronal excitability.[12]
References
- 1. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galnon | CAS 475115-35-6 | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galanin and galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 14. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Galnon TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon TFA is a non-peptide agonist of the galanin receptors, demonstrating preferential affinity for the GALR1 and GALR2 subtypes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key binding and functional data. Detailed experimental protocols for the foundational assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.
Data Presentation
The following table summarizes the quantitative data for the in vitro binding affinity of this compound for galanin receptor subtypes.
| Compound | Receptor Subtype | Preparation | Radioligand | Kᵢ (µM) |
| Galnon | GALR1 | Rat Hippocampal Membranes | ¹²⁵I-Galanin | 11.7[1][2] |
| Galnon | GALR2 | Bowes Melanoma Cell Membranes | ¹²⁵I-Galanin | 34.1[1][2] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for galanin receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Rat Hippocampal Membranes: Hippocampi are dissected from adult rats and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
-
Bowes Melanoma Cell Membranes: Bowes melanoma cells, known to express GALR2, are harvested and washed with phosphate-buffered saline (PBS). The cells are then lysed by homogenization in a hypotonic buffer, and the membrane fraction is isolated by differential centrifugation as described above.
2. Binding Assay:
-
The binding assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of membrane preparation (protein concentration determined by a standard assay like the Bradford assay).
-
50 µL of ¹²⁵I-Galanin (a constant, low concentration, typically near its Kd value).
-
50 µL of increasing concentrations of unlabeled this compound or a control compound.
-
100 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
-
For determination of non-specific binding, a high concentration of unlabeled galanin (e.g., 1 µM) is added instead of the test compound.
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site or two-site competition model.
-
The IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Adenylyl Cyclase Activity
This protocol describes a functional assay to determine the agonist activity of this compound at Gᵢ/ₒ-coupled galanin receptors (e.g., GALR1) by measuring the inhibition of adenylyl cyclase activity.[1][2]
1. Cell Culture and Treatment:
-
Cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with GALR1) are cultured to an appropriate density.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cyclic AMP (cAMP).
-
The cells are then stimulated with forskolin (B1673556) (a direct activator of adenylyl cyclase) in the presence of varying concentrations of this compound.
2. cAMP Measurement:
-
After the incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay).
3. Data Analysis:
-
The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone.
-
The data are plotted as a dose-response curve, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production) is determined using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound at GALR1 and GALR2 receptors.
Experimental Workflows
Caption: Workflow diagrams for radioligand binding and functional adenylyl cyclase assays.
References
The Modulatory Effects of Galnon TFA on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galnon TFA, a non-peptide agonist with high affinity for the galanin receptor 1 (GalR1), has emerged as a significant modulator of neuronal excitability. This technical guide provides an in-depth analysis of the core mechanisms through which this compound influences neuronal function. By summarizing quantitative data from electrophysiological studies on GalR1 agonists, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers in neuroscience and drug development. The evidence presented herein points to the predominantly inhibitory action of this compound, primarily mediated through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), leading to a reduction in neuronal firing rates and hyperpolarization of the cell membrane.
Introduction
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it plays a crucial role in regulating a variety of physiological processes, including pain perception, mood, and seizure thresholds.[1] Galanin exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. This compound is a synthetic, non-peptide small molecule that preferentially binds to and activates GalR1.[2] Given that GalR1 activation is largely associated with inhibitory effects on neuronal activity, this compound holds therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3] This guide will delineate the signaling pathways initiated by GalR1 activation and present the quantitative effects of GalR1 agonists on key parameters of neuronal excitability.
Core Signaling Pathways of GalR1 Activation
Activation of GalR1 by an agonist like this compound primarily initiates a signaling cascade through the Gαi/o subunit of its coupled G protein.[1][4] This leads to two principal downstream effects that synergistically decrease neuronal excitability:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1]
-
Activation of GIRK Channels: The βγ subunit of the G protein directly binds to and activates G protein-gated inwardly rectifying potassium (GIRK) channels.[5] This increases the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane.[6]
These pathways collectively make it more difficult for the neuron to reach the threshold for action potential firing.
Quantitative Effects of GalR1 Agonists on Neuronal Excitability
While specific quantitative data for this compound is limited in publicly available literature, studies on other selective GalR1 agonists provide valuable insights into its expected effects. The following tables summarize key findings from electrophysiological experiments.
Effects on Neuronal Firing and Membrane Potential
Activation of GalR1 consistently leads to a decrease in neuronal firing and hyperpolarization of the membrane potential.
| Parameter | Agonist (Concentration) | Neuron Type | Effect | Reference |
| Neuronal Firing | M617 (GalR1 agonist) | Lumbar Splancnic Neurons | Attenuated peak and sustained firing | [7] |
| Membrane Potential | Galanin (1-15) (putative GalR1 agonist) | Hippocampal CA3 Neurons | Dose-dependent hyperpolarization | [8] |
| Membrane Potential | Galanin | Myenteric Neurons | Hyperpolarization | [6] |
Modulation of Ion Channel Activity
The inhibitory effects of GalR1 activation are underpinned by the modulation of specific ion channels, primarily potassium and calcium channels.
| Parameter | Agonist (Concentration) | Neuron Type | Effect | Reference |
| Inwardly-Rectifying Conductance | AR-M 961 (GalR1/2 agonist) + M871 (GalR2 antagonist) | Substantia Gelatinosa Neurons | Activation of an inwardly-rectifying conductance | [9] |
| Potassium Conductance | Galanin | Myenteric Neurons | Increased K+ conductance | [6] |
GalR1 activation has been shown to inhibit VGCCs, which would further contribute to the suppression of neuronal excitability and neurotransmitter release.
| Parameter | Agonist | IC50 (nM) | Neuron Type | Reference |
| Inhibition of IBa (N- and P/Q-type) | M617 (GalR1 agonist) | 678 | Nucleus Tractus Solitarius | [10] |
| Inhibition of IBa | Galanin | 325 | Nucleus Tractus Solitarius | [10] |
| Inhibition of IBa | AR-M961 (GalR1/2 agonist) | 573 | Nucleus Tractus Solitarius | [10] |
| Depolarization-evoked Ca2+ increase | Galanin 1-16 (GalR1/2 agonist) | 172 | Myenteric Neurons | [11] |
Experimental Protocols
The following section outlines a typical experimental protocol for investigating the effects of a GalR1 agonist, such as this compound, on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices.
Acute Brain Slice Preparation (NMDG Protective Recovery Method)
This method is designed to enhance the viability of neurons in slices from adult animals.
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., adult mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) artificial cerebrospinal fluid (aCSF).
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Submerge the brain in ice-cold, carbogenated NMDG-aCSF. Cut coronal or sagittal slices (e.g., 300 µm thickness) of the brain region of interest.
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a short period (e.g., 10-15 minutes). Subsequently, transfer the slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.
Solutions:
-
NMDG-aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with internal solution.
-
Recording:
-
Seal Formation: Approach a target neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a gigaohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Data Acquisition: Record neuronal activity in current-clamp mode to measure membrane potential and firing frequency, or in voltage-clamp mode to measure ion channel currents. Apply this compound at various concentrations to the bath via the perfusion system and record the resulting changes.
-
Internal Pipette Solution (example, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine.
Conclusion
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-type specific expression and behavioral impact of galanin and GalR1 in the locus coeruleus during opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted role of galanin in brain excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological evidence for a hyperpolarizing, galanin (1-15)-selective receptor on hippocampal CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective stimulation of GalR1 and GalR2 in rat substantia gelatinosa reveals a cellular basis for the anti- and pro-nociceptive actions of galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.tdc.ac.jp [ir.tdc.ac.jp]
- 11. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of Galnon TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon TFA is a non-peptide small molecule agonist that has garnered significant interest within the scientific community for its diverse physiological effects, including anticonvulsant and anxiolytic properties.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its binding affinities, downstream signaling pathways, and potential off-target interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the complex pharmacology of this compound.
Primary Cellular Targets: Galanin Receptors GALR1 and GALR2
The principal cellular targets of this compound are the galanin receptors, specifically the GALR1 and GALR2 subtypes.[1][2][3][4][5][6][7] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are endogenously activated by the neuropeptide galanin. This compound acts as a non-peptide agonist at these receptors, albeit with micromolar affinity.[1][2][3][4][5][6][7]
Binding Affinities
Quantitative data on the binding affinity of this compound for human galanin receptors has been determined through competitive radioligand binding assays. These studies typically utilize a radiolabeled ligand, such as [¹²⁵I]-galanin, to compete with unlabeled this compound for binding to cell membranes expressing the receptor of interest. The inhibition constant (Ki) is then calculated from the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | Human GALR1 | 11.7 µM[1][3][4][5][6][7] |
| This compound | Human GALR2 | 34.1 µM[1][3][4][5][6][7] |
Downstream Signaling Pathways
Activation of GALR1 and GALR2 by this compound initiates distinct intracellular signaling cascades, consistent with the differential G-protein coupling of these receptor subtypes.
GALR1 Signaling
GALR1 predominantly couples to inhibitory G-proteins of the Gi/o family. Upon activation by this compound, the subsequent signaling cascade leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released from the activated Gi/o protein can directly activate GIRK channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization reduces neuronal excitability, which is thought to contribute to the anticonvulsant effects of galanin receptor agonists.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: GALR1 activation can also influence the MAPK/ERK signaling cascade, which plays a role in cell proliferation, differentiation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional differences between full and partial agonists: evidence for ligand-specific receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Full and Partial Agonists of Thromboxane Prostanoid Receptor Unveil Fine Tuning of Receptor Superactive Conformation and G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1217448-19-5 | MOLNOVA [molnova.com]
- 7. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Galnon TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Galnon TFA, a non-peptide agonist of galanin receptors. Galnon, and its trifluoroacetate (B77799) salt (TFA), have been instrumental in elucidating the physiological roles of galanin receptors. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts in the field of galaninergic signaling.
Introduction to Galnon and Galanin Receptors
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in a wide array of physiological processes, including pain, inflammation, neuroprotection, and mood disorders. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor and for therapeutic targeting.
Galnon was identified through the screening of a combinatorial peptidomimetic library and represents a significant step towards developing systemically active, non-peptidic galanin receptor modulators. It exhibits preferential binding for GalR1 and GalR2. Understanding the SAR of Galnon and its analogs is pivotal for the rational design of next-generation galanin receptor ligands with improved affinity, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities and functional activities of Galnon and key peptidic galanin analogs. This data provides a quantitative basis for understanding the structural determinants of ligand recognition and activation of galanin receptors.
Table 1: Binding Affinity of Galnon for Galanin Receptors
| Compound | Receptor Subtype | Ki (μM) |
| Galnon | GalR1 | 11.7 |
| Galnon | GalR2 | 34.1 |
Data sourced from MedchemExpress.
Table 2: Binding Affinities of Peptidic Galanin Analogs
| Analog | Sequence | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR2/GalR1 Selectivity |
| Gal-B2 | (Sar)WTLNSAGYLLGPKKKPK | 3.5 ± 1.0 | 51.5 ± 34.4 | 14.71 |
| Gal-B9 | (Sar)WTLNSAGYLLGPKDKDKPKD | 0.9 ± 0.2 | 15.0 ± 8.5 | 16.67 |
Data for peptidic analogs sourced from a study on engineered galanin analogs. The N-terminal sarcosine (B1681465) (Sar) and C-terminal lysine (B10760008) modifications were introduced to enhance stability and blood-brain barrier penetration.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ligand-receptor interactions. The following sections provide protocols for key in vitro assays used to characterize Galnon and its analogs.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: 125I-porcine galanin (2200 Ci/mmol).
-
Assay Buffer: 20 mM HEPES, pH 7.3, 150 mM NaCl.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine solution).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine 35 µg of cell membrane preparation, 0.15 nM 125I-porcine galanin, and varying concentrations of the test compound in a total volume of 200 µL of assay buffer containing 0.3% (w/v) BSA.
-
For total binding wells, omit the test compound. For non-specific binding wells, add 1 µM unlabeled galanin.
-
Incubate the plate for 30 minutes at 37°C with shaking.
-
Terminate the binding reaction by rapid filtration over pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for GalR1 and GalR3)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like GalR1 and GalR3.
Materials:
-
HEK293 cells stably co-expressing the GalR1 or GalR3 receptor and a cAMP biosensor (e.g., GloSensor™).
-
CO2-independent medium.
-
D-luciferin.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
Luminometer.
Procedure:
-
Seed the transfected HEK293 cells into a 96-well plate at a density of 3 x 104 cells per well and culture for 8 hours.
-
Replace the culture medium with CO2-independent medium supplemented with 500 µg/mL D-luciferin.
-
Stimulate the cells with various concentrations of the test compound for 5 minutes.
-
Add 1 µM forskolin to all wells to induce cAMP production.
-
Immediately measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of cAMP production and agonist activity at the Gi/o-coupled receptor.
-
Plot the data as a dose-response curve to determine the EC50 of the test compound.
Calcium Mobilization Assay (for GalR2)
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors like GalR2, which activate the phospholipase C (PLC) pathway.
Materials:
-
HEK293 or CHO cells stably expressing the GalR2 receptor.
-
Hank's Balanced Salt Solution (HBSS) buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (e.g., this compound) at various concentrations.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Seed the transfected cells into a 384-well plate at a density of approximately 7,000 cells per well and culture for 48 hours.
-
Wash the cells once with DPBS.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS buffer.
-
Place the plate in a FLIPR instrument and measure the baseline fluorescence.
-
Add various concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization and agonist activity.
-
Analyze the data to generate a dose-response curve and determine the EC50 of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways of galanin receptors, a typical experimental workflow, and the logical relationships in SAR studies.
An In-depth Technical Guide to the Discovery and Synthesis of Galnon TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Galnon TFA, a non-peptide agonist of galanin receptors. Galnon, identified through the screening of a combinatorial library, has demonstrated significant potential in preclinical studies, exhibiting anticonvulsant, anxiolytic, and other neuromodulatory effects.[1][2][3] This document details the synthetic chemistry of Galnon, the preparation of its more stable and water-soluble trifluoroacetate (B77799) (TFA) salt, and the experimental protocols for its biological evaluation. Furthermore, it summarizes the quantitative data regarding its receptor binding and functional activity and illustrates the key signaling pathways it modulates.
Discovery and Background
Galnon, with the IUPAC name 9H-fluoren-9-ylmethyl N-[(2S)-1-([(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino)-3-cyclohexyl-1-oxopropan-2-yl]carbamate, was discovered as a result of a screening of a combinatorial peptidomimetic library.[2] It was identified as a non-peptide agonist for the galanin receptors, with a notable affinity for the GALR1 and GALR2 subtypes.[1][4] The discovery of a systemically active, non-peptide agonist like Galnon was a significant advancement in the study of the galanin system, as it overcame the limitations of peptide-based ligands, such as poor bioavailability and rapid degradation.[3]
The trifluoroacetate (TFA) salt of Galnon is often utilized in research due to its enhanced water solubility and stability compared to the free base form.[1]
Synthesis of this compound
The synthesis of Galnon is achieved through solid-phase peptide synthesis (SPPS) methodology, followed by cleavage from the resin and purification. The subsequent formation of the TFA salt is a standard procedure in peptide chemistry.
Solid-Phase Synthesis of Galnon
The synthesis involves the sequential coupling of amino acid derivatives and a fluorophore to a solid support. The core structure of Galnon can be considered a dipeptide-like molecule with modifications. The synthesis starts with a resin pre-loaded with 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group.
Experimental Protocol:
-
Resin Preparation: Swell a suitable resin, such as Fmoc-Lys(Boc)-Wang resin, in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the lysine (B10760008) on the resin using a solution of 20% piperidine (B6355638) in DMF.
-
First Amino Acid Coupling: Couple Fmoc-cyclohexylalanine (Fmoc-Cha-OH) to the deprotected lysine on the resin using a coupling agent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added cyclohexylalanine.
-
Final Coupling: Couple the N-terminus with 7-amino-4-methylcoumarin (AMC).
-
Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (e.g., Boc on lysine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[5][6][7]
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparation of this compound Salt
The TFA salt is typically formed during the cleavage and purification steps of the synthesis.
Experimental Protocol:
-
TFA Cleavage: The use of a TFA-based cleavage cocktail in the final step of the solid-phase synthesis results in the protonation of basic sites on the molecule, forming the TFA salt.
-
Lyophilization: After RP-HPLC purification, where TFA is often used as an ion-pairing agent in the mobile phase, the fractions containing the pure product are pooled and lyophilized to yield Galnon as a stable TFA salt.
-
Salt Exchange (Optional): If a different salt form is required, the TFA salt can be exchanged by dissolving the peptide in a different acid (e.g., HCl) and re-lyophilizing, or by using ion-exchange chromatography.
Logical Relationship of Galnon Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Biological Activity and Quantitative Data
Galnon acts as an agonist at galanin receptors, showing a preference for GALR1 and GALR2 over GALR3.[1][4] Its biological effects are mediated through the activation of these G protein-coupled receptors.
| Parameter | GALR1 | GALR2 | Reference |
| Ki (μM) | 11.7 | 34.1 | [1][4] |
Table 1: Binding Affinities of Galnon for Galanin Receptors
Experimental Protocols for Biological Assays
Radioligand Binding Assay
This assay is used to determine the binding affinity of Galnon to galanin receptors.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human GALR1 or GALR2.
-
Assay Buffer: Use a binding buffer such as 25 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.[8]
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and varying concentrations of unlabeled Galnon.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at 27°C) to reach equilibrium.[8]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[8]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Galnon that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Galnon's receptor binding affinity.
Adenylate Cyclase Activity Assay
This functional assay measures the ability of Galnon to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of GALR1 activation.
Experimental Protocol:
-
Cell Culture: Use cells expressing GALR1 (e.g., CHO-GALR1 cells).
-
Stimulation: Pre-incubate the cells with varying concentrations of Galnon.
-
Forskolin Treatment: Stimulate the cells with forskolin, a direct activator of adenylate cyclase, to induce cAMP production.[9][10]
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).[11]
-
Data Analysis: Determine the EC₅₀ value for Galnon's inhibition of forskolin-stimulated cAMP accumulation.[9]
In Vivo Anticonvulsant Activity Assay (Pentylenetetrazole-induced Seizure Model)
This in vivo model assesses the anticonvulsant effects of Galnon in mice.
Experimental Protocol:
-
Animals: Use male mice (e.g., C57BL/6 strain).
-
Drug Administration: Administer this compound dissolved in a suitable vehicle (e.g., saline or DMSO/saline) via intraperitoneal (i.p.) injection at various doses.
-
Seizure Induction: After a specified pre-treatment time (e.g., 15-30 minutes), induce seizures by administering a convulsant dose of pentylenetetrazole (PTZ) via i.p. injection.[12][13][14]
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and record seizure activity.
-
Scoring: Score the severity of seizures using a standardized scale (e.g., the Racine scale) and measure the latency to the onset of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures).[13]
-
Data Analysis: Compare the seizure scores and latencies between Galnon-treated and vehicle-treated groups to determine the anticonvulsant efficacy of Galnon.
Signaling Pathways
Galnon exerts its effects by activating GALR1 and GALR2, which are coupled to different G protein signaling pathways.
-
GALR1 Signaling: GALR1 primarily couples to the inhibitory G protein, Gαi/o.[15] Activation of GALR1 by Galnon leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is responsible for many of the inhibitory effects of galanin and its agonists.[16]
-
GALR2 Signaling: GALR2 is more promiscuous in its G protein coupling, interacting with both Gαi/o and Gαq/11.[15][17] Activation of the Gαi/o pathway by Galnon leads to the inhibition of adenylate cyclase, similar to GALR1. In contrast, activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[17]
Galnon-activated GALR1 Signaling Pathway
Caption: GALR1 signaling pathway activated by Galnon.
Galnon-activated GALR2 Signaling Pathways
Caption: Dual signaling pathways of GALR2 activated by Galnon.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of galanin receptors in various physiological and pathological processes. Its non-peptide nature and systemic activity make it a promising lead compound for the development of novel therapeutics targeting the galanin system. This technical guide provides a comprehensive resource for researchers working with Galnon, from its chemical synthesis to its biological evaluation and mechanism of action. Further research into the specific downstream effects of Galnon-mediated signaling and its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galnon - Wikipedia [en.wikipedia.org]
- 3. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galnon | CAS 475115-35-6 | Tocris Bioscience [tocris.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Intraperitoneal Injection of Galnon TFA in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of Galnon TFA, a non-peptide galanin receptor agonist, in mice via intraperitoneal (IP) injection. This compound is a valuable research tool for investigating the roles of galanin receptors in various physiological and pathological processes. It acts as a selective agonist for galanin receptor 1 (GALR1) and galanin receptor 2 (GALR2), which are implicated in anxiety, seizure control, and neuroprotection.[1][2] This guide covers the mechanism of action, preparation of this compound for in vivo use, detailed experimental protocols for assessing its anxiolytic and anticonvulsant effects, and data presentation guidelines.
Mechanism of Action
Galanin is a neuropeptide that modulates numerous physiological processes by interacting with three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3] this compound is a non-peptide agonist that selectively targets GALR1 and GALR2.[1][2] The activation of these receptors triggers distinct downstream signaling cascades:
-
GALR1 Activation: GALR1 couples to inhibitory Gαi/o proteins.[4] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][5]
-
GALR2 Activation: GALR2 primarily couples to Gαq/11 proteins.[4][6] This activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6][7]
These signaling pathways are central to the effects of this compound, including its potential roles in neuroprotection and the modulation of seizure thresholds and anxiety-like behaviors.[1][8][9]
Signaling Pathway Diagram
Caption: this compound signaling through GALR1 and GALR2 receptors.
Quantitative Data
The following table summarizes the binding affinity of this compound for galanin receptors.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | GALR1 | 11.7 µM | [1] |
| This compound | GALR2 | 34.1 µM | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation and intraperitoneal administration of this compound in mice for behavioral studies.
General Experimental Workflow
Caption: General workflow for in vivo mouse studies with this compound.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder)
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubility
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the required concentration and volume. The final injection volume for mice is typically 5-10 mL/kg. For a 25 g mouse, this corresponds to 125-250 µL.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Method A (Saline): Add the required volume of sterile 0.9% saline to the tube. Vortex thoroughly until the compound is completely dissolved.
-
Method B (Co-solvent): If this compound has poor solubility in saline, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). Once dissolved, add sterile 0.9% saline to reach the final volume and concentration. Vortex well. Note: The final concentration of DMSO should be kept low and consistent across all treatment groups, including the vehicle control.
-
-
Sterilization: Draw the final solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
Preparation of Vehicle Control: Prepare a vehicle solution identical to the drug solution but without this compound (e.g., 0.9% saline, or saline with the same percentage of DMSO used for the drug).
-
Administration: Use the prepared solution immediately. Do not store and reuse solutions.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
Materials:
-
Prepared this compound or vehicle solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device or manual restraint technique
Procedure:
-
Restrain the mouse securely. One common method is to scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. Tilt the mouse so its head is pointing downwards.[10] This allows the abdominal organs to shift away from the injection site.
-
Locate the injection site. The preferred site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[10]
-
Insert the needle. Insert the needle with the bevel up at a 15-30 degree angle.
-
Aspirate gently. Before injecting, pull back slightly on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is present, discard the syringe and repeat the procedure at a different site with a fresh needle and syringe.
-
Inject the solution. Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any immediate adverse reactions.
Protocol 3: Evaluation of Anxiolytic-like Effects using the Open Field Test (OFT)
This test assesses anxiety-like behavior based on the conflict between a mouse's natural tendency to explore a new environment and its aversion to open, brightly lit areas.[11]
Procedure:
-
Animal Groups: Divide mice into at least three groups: Vehicle control, this compound (low dose), and this compound (high dose). A positive control (e.g., diazepam) may also be included. Suggested doses for this compound could range from 1 to 20 mg/kg, based on doses used for other systemically administered galanin analogs.[12]
-
Administration: Administer the appropriate treatment (Vehicle or this compound) via IP injection as described in Protocol 2.
-
Pre-Test Interval: Return the mice to their home cages for a 30-60 minute interval to allow for drug absorption and distribution.
-
Open Field Test:
-
Gently place one mouse at a time into a corner of the open field arena (e.g., 40x40 cm).[11]
-
Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).
-
Record the session using an overhead video camera connected to tracking software.
-
-
Data Analysis: Analyze the recordings for the following parameters:
-
Time spent in the center zone: An increase suggests reduced anxiety.
-
Number of entries into the center zone: An increase suggests reduced anxiety.
-
Total distance traveled: To control for general effects on locomotor activity. A significant decrease may indicate sedation.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
Protocol 4: Evaluation of Anticonvulsant Effects using the Pentylenetetrazole (PTZ) Model
PTZ is a GABA-A receptor antagonist that reliably induces clonic-tonic seizures. This model is used to screen for potential anticonvulsant drugs. The galanin system, particularly involving GALR1 and GALR2, has been shown to mediate anticonvulsive actions.[13][14][15]
Procedure:
-
Animal Groups: Establish vehicle and this compound treatment groups. A dose-response study is recommended (e.g., 5, 10, 20 mg/kg IP).
-
Drug Administration: Administer Vehicle or this compound via IP injection 30-60 minutes before PTZ challenge.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes.
-
Data Analysis: Measure the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic-tonic seizure.
-
Seizure severity score (using a standardized scale, e.g., the Racine scale).
-
Incidence of mortality. An effective anticonvulsant will increase latency, reduce severity, and prevent mortality.
-
Applications of this compound in Research
-
Anxiety and Depression: Given the anxiolytic effects of galanin agonists, this compound can be used to explore the role of GALR1 and GALR2 in modulating anxiety-related circuits in the brain.[1][6]
-
Epilepsy and Seizures: The galanin system has a well-documented role in seizure control.[9] this compound can be used to investigate the specific contributions of GALR1 and GALR2 in suppressing seizure activity and to evaluate its potential as a therapeutic agent.[13][14]
-
Neuroprotection: Galanin signaling is upregulated after neuronal injury and is considered neuroprotective.[8][16][17][18] this compound can be used in models of neurodegenerative diseases (e.g., Alzheimer's disease) or acute brain injury (e.g., excitotoxicity) to determine if activating GALR1/GALR2 pathways can mitigate neuronal cell death.[8]
-
Pain Modulation: The galanin system is involved in nociception. This compound can be used in various pain models to dissect the roles of GALR1 and GALR2 in mediating analgesia.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LabNet Biotecnica [labnet.es]
- 3. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 8. Galanin acts as a neuroprotective factor to the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Age-Related Effects of Exogenous Melatonin on Anxiety-like Behavior in C57/B6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice [frontiersin.org]
- 13. Effects of galanin receptor 2 and receptor 3 knockout in mouse models of acute seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of galanin receptor 2 and receptor 3 knockout in mouse models of acute seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galanin acts as a neuroprotective factor to the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective role for galanin in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Galanin in Alzheimer's disease: neuroinhibitory or neuroprotective? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galnon TFA for Anticonvulsant Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galnon, a nonpeptide galanin receptor agonist, has demonstrated significant potential as an anticonvulsant agent.[1] As a systemically active compound, it presents a promising avenue for the development of novel anti-epileptic therapies.[1][2] Research indicates that Galnon exerts its effects primarily by acting as an agonist at galanin receptors, with evidence pointing towards the Galanin Receptor Type 1 (GalR1) as a key mediator of its anticonvulsant properties.[1] This document provides a detailed summary of dosages, experimental protocols, and the mechanism of action for Galnon trifluoroacetate (B77799) (TFA) based on preclinical studies.
Mechanism of Action: Galanin and its agonists like Galnon are understood to produce their anticonvulsant effects by modulating neuronal excitability. The proposed mechanism involves actions at both presynaptic and postsynaptic sites to dampen seizure activity.[1] Key actions include:
-
Inhibition of Adenylate Cyclase: Galnon has been shown to inhibit adenylate cyclase activity, a characteristic action of a galanin receptor agonist.[1][3]
-
Modulation of Neurotransmitter Release: Galanin agonists can inhibit the release of glutamate, a primary excitatory neurotransmitter, without affecting GABA release.[1][4]
-
Neuronal Hyperpolarization: The activation of GalR1 by galanin agonists leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of neurons (like CA3 pyramidal cells) and reducing their firing rate.[1][5]
Quantitative Data Summary
The following tables summarize the effective dosages of Galnon in preclinical animal models of seizures.
Table 1: Systemic Administration of Galnon in an Acute Seizure Model
| Parameter | Description |
|---|---|
| Animal Model | C57BL/6J male mice (20-30 g)[1] |
| Seizure Induction | Pentylenetetrazole (PTZ), 40 mg/kg, intraperitoneally (i.p.)[1][2] |
| Galnon TFA Dosage | 2 mg/kg (equivalent to 3 µmol/kg)[1][2] |
| Administration Route | Intraperitoneal (i.p.)[1][2] |
| Vehicle | 50% DMSO in saline[1][2] |
| Protocol Timing | Galnon administered 15 minutes before PTZ injection[1][2] |
| Observed Effects | - Seizure Score: Reduced maximal seizure score from 4.5 (control) to 1.45.[1][2]- Seizure Latency: Increased latency threefold compared to controls.[1][2] |
Table 2: Intracerebral Administration of Galnon in a Status Epilepticus Model
| Parameter | Description |
|---|---|
| Animal Model | Male Wistar rats[6] |
| Seizure Induction | Self-sustaining status epilepticus (SSSE) induced by perforant path stimulation[2][6] |
| This compound Dosage | Dose-dependent effect up to 5 nmol[2] |
| Administration Route | Intrahippocampal injection[2] |
| Vehicle | Not explicitly stated in the provided abstracts. Typically artificial cerebrospinal fluid (aCSF). |
| Protocol Timing | Administered after the establishment of SSSE. |
| Observed Effects | - SSSE Duration: Shortened from 760 ± 77 min (control) to 28 ± 8 min at the 5 nmol dose.[2] |
Experimental Protocols
Protocol 1: Evaluation in PTZ-Induced Seizure Model (Mice)
This protocol details the methodology for assessing the anticonvulsant efficacy of systemically administered Galnon against seizures induced by pentylenetetrazole.
1. Animals:
-
Species: C57BL/6J male mice.[1]
-
Weight: 20-30 g.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an institutional animal care committee.[1]
2. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Pentylenetetrazole (PTZ)
-
Syringes and needles for i.p. injection
-
Observation chamber
-
Timer
3. Reagent Preparation:
-
Galnon Solution: Prepare a stock solution of Galnon. On the day of the experiment, dissolve Galnon fresh in a vehicle of 50% DMSO in sterile saline to achieve a final concentration for a 2 mg/kg dose based on the average weight of the mice.[1][2]
-
Vehicle Control: Prepare a 50% DMSO in saline solution.[1][2]
-
PTZ Solution: Dissolve PTZ in sterile saline to achieve a final concentration for a 40 mg/kg dose.[2]
4. Experimental Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Group Allocation: Randomly assign animals to a control group (Vehicle) and a treatment group (Galnon).
-
Administration:
-
Seizure Induction:
-
Observation and Scoring:
-
Start a timer immediately after PTZ injection.
-
Record the latency (time to the first sign of seizure) and the maximal seizure score for each animal over a 30-minute observation period. Seizure severity can be rated on a standardized scale (e.g., Racine scale).[1]
-
Protocol 2: Assessment in Status Epilepticus Model (Rats)
This protocol outlines the more complex procedure for evaluating Galnon's efficacy in terminating established, severe seizures.
1. Animals:
-
Species: Male Wistar rats.[6]
-
Surgery: Animals are surgically implanted with a stimulating electrode in the perforant path and a combination recording electrode/guide cannula in the dentate gyrus.[6] All surgical and experimental procedures require approval from an institutional animal care committee.[6]
2. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for injection
-
Stereotaxic frame and surgical equipment
-
EEG recording system
-
Microinjection pump and syringes
3. Reagent Preparation:
-
Galnon Solution: Dissolve Galnon in aCSF to achieve the desired molar concentrations (e.g., for a 5 nmol dose in a 0.5 µL injection volume).
4. Experimental Procedure:
-
Recovery: Allow animals to recover fully from surgery before experimentation.
-
Induction of SSSE:
-
Connect the animal to the EEG recording and stimulation equipment.
-
Induce SSSE via continuous electrical stimulation of the perforant path until self-sustaining seizure activity is established and confirmed by EEG and behavioral observation.[6]
-
-
Galnon Administration:
-
Once SSSE is established, perform an intrahippocampal microinjection of Galnon (e.g., 5 nmol) or vehicle (aCSF) through the implanted guide cannula.[2]
-
-
Monitoring and Data Analysis:
-
Continuously record EEG and observe behavior following the injection.
-
The primary endpoint is the duration of SSSE, defined as the time from the end of stimulation (or from injection) until the cessation of all electrographic and behavioral seizure activity.[2]
-
Compare the duration of SSSE between Galnon-treated and control groups.
-
Conclusion: this compound demonstrates robust anticonvulsant activity in multiple preclinical models. Systemic administration is effective in reducing seizure severity and delaying onset in an acute chemoconvulsant model, while direct intracerebral application can terminate severe, ongoing status epilepticus.[1][2] These findings underscore the therapeutic potential of targeting the galanin system for epilepsy treatment. Further research should focus on optimizing dosing regimens, evaluating efficacy in a broader range of epilepsy models, and assessing the long-term safety profile.
References
- 1. pnas.org [pnas.org]
- 2. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant action of the galanin receptor agonist NAX-5055 involves modulation of both excitatory- and inhibitory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Galnon TFA in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of Galnon TFA, a non-peptide galanin receptor agonist, in preclinical rodent models of epilepsy. This compound has demonstrated anticonvulsant properties, primarily through its action on the galanin receptor type 1 (GalR1), making it a valuable tool for epilepsy research and the development of novel anti-seizure therapies. This document outlines the mechanism of action of this compound, detailed protocols for its use in two common rodent epilepsy models—the pentylenetetrazole (PTZ)-induced seizure model and the self-sustaining status epilepticus (SSSE) model—and presents quantitative data from relevant studies.
Mechanism of Action
Galanin is an endogenous neuropeptide with potent anticonvulsant effects.[1] this compound mimics the action of galanin by acting as an agonist at galanin receptors, with a notable selectivity for the GalR1 subtype. The anticonvulsant effects of Galnon are primarily mediated through the activation of GalR1.[2][3]
GalR1 is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins.[4] Upon activation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociated Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This reduction in excitability is believed to be the primary mechanism underlying the anticonvulsant properties of this compound.
Signaling Pathway of this compound via GalR1
References
- 1. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin Receptors Modulate Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin and Epilepsy: Promises with Nuances… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Anxiety-Like Behavior with Galnon TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Galnon (B1674412) TFA, a non-selective galanin receptor agonist, in the investigation of anxiety-like behavior in preclinical models.
Introduction
Galanin is a neuropeptide widely distributed in the central nervous system, implicated in the modulation of various physiological processes, including mood and anxiety.[1][2] Galnon, a synthetic non-peptide galanin receptor agonist, has demonstrated anxiolytic-like properties in several rodent models of anxiety.[1][2] These effects are believed to be mediated through the activation of galanin receptors, particularly the GalR2 subtype, which is coupled to Gq/11 and Gi/o proteins.[3] Activation of these receptors initiates downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), Akt, and ERK pathways. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from key studies.
Mechanism of Action
Galnon exerts its anxiolytic-like effects by acting as an agonist at galanin receptors. The binding of Galnon to these receptors, particularly GalR2, triggers a cascade of intracellular signaling events. This includes the activation of Gq/11 and Gi/o proteins, leading to the stimulation of downstream effectors such as phospholipase C (PLC), which in turn activates protein kinase C (PKC). Additionally, the PI3K-Akt and MAPK/ERK signaling pathways are also implicated in the downstream effects of GalR2 activation. A proposed mechanism involves the enhancement of GABAergic neurotransmission, as evidenced by the reversal of Galnon's anxiolytic effects by the benzodiazepine (B76468) receptor antagonist flumazenil (B1672878) and increased GABA levels in the amygdala following Galnon administration.[1]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the anxiolytic-like effects of this compound in various behavioral tests.
Table 1: Effect of this compound in the Elevated Zero Maze
| Species | Dose (mg/kg, i.p.) | Parameter Measured | Result |
| Rat | 0.3 - 3.0 | Time spent in open arms | Increased |
Data extracted from a study demonstrating the anxiolytic-like activity of Galnon.[1]
Table 2: Effect of this compound in the Four-Plate Test
| Species | Dose (mg/kg, i.p.) | Parameter Measured | Result |
| Mouse | 0.03 - 1.0 | Number of punished crossings | Dose-dependently increased |
Data extracted from a study demonstrating the anxiolytic-like activity of Galnon.[1]
Table 3: Effect of this compound on Stress-Induced Hyperthermia
| Species | Dose (mg/kg, i.p.) | Parameter Measured | Result |
| Rat | 0.3 - 30 | Stress-induced change in body temperature | Attenuated |
Data extracted from a study demonstrating the anxiolytic-like activity of Galnon.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Drug Preparation and Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Syringes (1 ml) with 25-27 gauge needles
Protocol:
-
Prepare a stock solution of this compound by dissolving it in the appropriate vehicle (e.g., sterile saline).
-
Vortex the solution to ensure it is fully dissolved.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations for injection.
-
Administer this compound via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (typically 10 ml/kg for mice).
-
Administer the injection 15-30 minutes prior to the behavioral test.
Behavioral Testing: Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
For mice, typical arm dimensions are 30 cm long x 5 cm wide, with the enclosed arms having 15 cm high walls.
-
The maze should be made of a non-porous material for easy cleaning.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Place a mouse at the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Behavioral Testing: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the central area.
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape.
-
The floor of the arena is typically divided into a grid of squares, with the central squares defining the "center zone".
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes prior to testing.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a 5-10 minute session.
-
Record the session with a video camera mounted above the arena.
-
Clean the arena with 70% ethanol between each trial.
-
Analyze the recordings for the following measures:
-
Time spent in the center zone
-
Latency to enter the center zone
-
Total distance traveled
-
Rearing frequency
-
An increase in the time spent in the center zone and a shorter latency to enter the center are interpreted as anxiolytic-like effects. Total distance traveled is a measure of general locomotor activity.
Behavioral Testing: Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
Protocol:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the brightly illuminated compartment.
-
Allow the mouse to explore the apparatus for a 5-10 minute session.
-
Record the session using a video camera.
-
Thoroughly clean the apparatus with 70% ethanol after each trial.
-
Analyze the video to determine:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
References
- 1. Effects of galanin on passive avoidance response, elevated plus-maze learning, and spontaneous alternation performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galnon TFA in Neuropathic Pain Research
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with a need for novel therapeutic agents. The neuropeptide galanin and its receptors (GalR1, GalR2, GalR3) have emerged as a promising target for pain modulation. After nerve injury, galanin expression is dramatically upregulated in the dorsal root ganglion (DRG) and spinal cord, where it generally plays an antinociceptive role.[1][2][3] Galnon is a systemically active, non-peptide galanin receptor agonist that can cross the blood-brain barrier.[4] As an agonist with affinity for GalR1 and GalR2, Galnon offers a valuable pharmacological tool for investigating the therapeutic potential of the galanin system in preclinical models of neuropathic pain.[4][5] The trifluoroacetate (B77799) (TFA) salt form of Galnon is often used to improve water solubility and stability for in vivo research.[5]
These application notes provide a summary of Galnon TFA's properties, its demonstrated effects in a neuropathic pain model, and detailed protocols for its use in a research setting.
Data Presentation
Quantitative data regarding this compound's properties and its efficacy in a key neuropathic pain study are summarized below.
Table 1: Properties of this compound
| Property | Description | Source |
|---|---|---|
| Compound Type | Non-peptide, systemically active galanin receptor agonist. | [5][6] |
| Receptor Affinity | Selective agonist for GalR1 and GalR2. | [4][5] |
| Kᵢ: 11.7 µM (GalR1), 34.1 µM (GalR2). | [5] | |
| K₋D: 6 ± 0.6 µM (rat spinal cord membranes). | [6] | |
| Formulation | TFA (trifluoroacetate) salt enhances water solubility and stability. | [5] |
| Key Features | Blood-brain barrier permeable. | [4] |
| Reported Effects | Antihyperalgesic, anticonvulsant, anxiolytic-like. |[5][6] |
Table 2: Summary of Galnon Effects in a Rat Model of Neuropathic Pain (Photochemical Injury)
| Parameter | Observation | Notes | Source |
|---|---|---|---|
| Administration Route | Intraperitoneal (i.p.) | Systemic administration. | [6] |
| Pain Modality | Thermal Hyperalgesia | Dose-dependently prolonged heat withdrawal latency in the injured paw. | [6] |
| Mechanical Allodynia | No significant effect observed. | [6] | |
| Cold Allodynia | No significant effect observed. | [6] | |
| Mechanism | Spinal Galanin Receptors | The analgesic effect was prevented by intrathecal administration of the galanin receptor antagonist M35. | [6] |
| Side Effects | Motor Impairment | No sedation or motor impairment was observed at the effective doses used. |[6] |
Experimental Protocols
The following protocols are based on methodologies described in studies investigating galanin system modulators in neuropathic pain.
Protocol 1: Induction of Neuropathic Pain (Partial Sciatic Nerve Injury Model)
This protocol describes a common method for inducing a state of neuropathic pain in rodents to test the efficacy of compounds like this compound. The photochemical injury model is cited as being used in a study with Galnon.[6]
-
Animal Preparation: Use adult Sprague-Dawley rats. Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Exposure: Surgically expose the sciatic nerve of one hind limb.
-
Photosensitizing Dye Injection: Inject a photosensitizing dye, such as erythrosin B, systemically via the tail vein.
-
Nerve Irradiation: Irradiate a segment of the exposed sciatic nerve with a focused argon laser. This activates the dye, leading to localized ischemia and nerve damage that mimics neuropathic pain.
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Allow animals to recover for a period (e.g., 7-14 days) to allow for the full development of neuropathic pain behaviors like hyperalgesia.
-
Baseline Behavioral Testing: Before drug administration, confirm the development of hyperalgesia using behavioral tests as described in Protocol 3.
Protocol 2: Preparation and Administration of this compound
-
Reconstitution: this compound is a salt form that enhances solubility.[5] Reconstitute this compound powder in a sterile, pyrogen-free vehicle suitable for in vivo administration, such as 0.9% saline or phosphate-buffered saline (PBS). Prepare stock solutions and dilute to the final desired concentration on the day of the experiment.
-
Dosage Considerations: In studies investigating related behaviors, doses below 5 mg/kg (i.p.) did not affect locomotion, while doses of 10 mg/kg and above showed potential for motor impairment.[4] A dose-response study is recommended to determine the optimal analgesic dose without confounding motor effects.
-
Administration: For systemic effects, administer the prepared this compound solution via intraperitoneal (i.p.) injection. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
Protocol 3: Behavioral Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol is used to measure the response to a thermal stimulus, a key endpoint for assessing the efficacy of Galnon against heat hyperalgesia.[6]
-
Apparatus: Use a plantar test apparatus (e.g., Hargreaves apparatus), which consists of a glass surface and a movable, high-intensity light source that projects a beam onto the plantar surface of the animal's paw.
-
Acclimation: Place the rat in an individual plexiglass chamber on the glass floor and allow it to acclimate for at least 15-20 minutes before testing.
-
Testing Procedure:
-
Position the light source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the light source. A timer will start automatically.
-
The test ends and the timer stops when the rat withdraws its paw from the heat stimulus.
-
Record the time to paw withdrawal (paw withdrawal latency, PWL).
-
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) should be established. If the animal does not respond by this time, the stimulus is terminated, and the cut-off time is recorded.
-
Experimental Timeline:
-
Establish a stable baseline PWL before drug administration.
-
Administer this compound (or vehicle control) as described in Protocol 2.
-
Measure PWL at several time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action. An increase in PWL in the injured paw indicates an anti-hyperalgesic effect.
-
Visualizations
Caption: Proposed signaling pathway for Galnon-mediated analgesia via GalR1/GalR2.
Caption: Experimental workflow for assessing this compound in a rodent neuropathic pain model.
Caption: Logical relationship between nerve injury, the galanin system, and Galnon intervention.
References
- 1. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic Properties of a Peripherally Acting and GalR2 Receptor–Preferring Galanin Analog in Inflammatory, Neuropathic, and Acute Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Galanin Receptor Agonist, Galnon, Attenuates Cocaine-Induced Reinstatement and Dopamine Overflow in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systemic galnon, a low-molecular weight galanin receptor agonist, reduces heat hyperalgesia in rats with nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Feeding Behavior with Galnon TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it plays a significant role in a variety of physiological processes, including the regulation of food intake and energy balance.[1] The effects of galanin are mediated through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[2] Galnon TFA is a non-peptide agonist of the galanin receptors GALR1 and GALR2, exhibiting anticonvulsant and anxiolytic effects.[3][4] While the endogenous galanin system is a promising target for therapeutic interventions in feeding disorders, specific data on the effects of this compound on food intake and body weight are limited in publicly available literature. These application notes provide a framework for investigating the effects of this compound on feeding behavior, based on the known roles of the galanin system and general protocols for similar in vivo studies.
Mechanism of Action: The Galanin System in Feeding Regulation
Galanin has been shown to modulate feeding behavior, with studies indicating that its administration into the hypothalamus can stimulate food intake.[5] The paraventricular nucleus (PVN) of the hypothalamus is a key site where galanin exerts its orexigenic (appetite-stimulating) effects.[1][6] The galanin receptor subtypes, GALR1 and GALR2, are coupled to different intracellular signaling pathways, which may contribute to the diverse physiological functions of galanin.[7]
GALR1 and GALR2 Signaling Pathways
This compound acts as an agonist at both GALR1 and GALR2. These receptors activate distinct downstream signaling cascades. GALR1 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] GALR2 can couple to both Gi/o and Gq/11 proteins.[7] Activation of the Gq/11 pathway by GALR2 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]
Quantitative Data Summary
Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model. The following table is a template that can be used to summarize experimental findings.
| Treatment Group | Dose (nmol) | Route of Administration | Change in 24h Food Intake (g) | Change in Body Weight (%) |
| Vehicle Control | - | ICV | ||
| This compound | (Dose 1) | ICV | ||
| This compound | (Dose 2) | ICV | ||
| This compound | (Dose 3) | ICV |
Experimental Protocols
The following are generalized protocols for investigating the effects of a centrally-acting compound like this compound on feeding behavior in rodents. These should be adapted based on pilot studies and specific experimental goals.
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
To study the central effects of this compound on feeding, direct administration into the brain ventricles via an implanted cannula is a common method.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical tools
Procedure:
-
Anesthetize the rodent and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for the specific rodent species and strain, determine the coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before starting the experiments.
Protocol 2: Intracerebroventricular (ICV) Injection and Feeding Behavior Monitoring
Materials:
-
This compound
-
Vehicle (e.g., sterile artificial cerebrospinal fluid - aCSF)
-
Injection syringe and tubing connected to the internal cannula
-
Metabolic cages or manual food intake monitoring setup
Procedure:
-
Handle the animals daily for several days to acclimate them to the injection procedure.
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The salt form, this compound, generally has enhanced water solubility and stability.[4]
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the internal cannula connected to the injection syringe.
-
Infuse the desired volume of this compound solution or vehicle over a set period (e.g., 1-2 minutes).
-
After infusion, leave the internal cannula in place for a short duration to prevent backflow.
-
Replace the dummy cannula.
-
Return the animal to its home cage or a metabolic cage with pre-weighed food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Monitor body weight daily.
Considerations and Future Directions
Given the limited specific data on this compound's effects on feeding, initial studies should focus on establishing a dose-response relationship and confirming the behavioral effects. It would also be valuable to investigate whether this compound influences preference for specific macronutrients, as has been suggested for the endogenous galanin system. Furthermore, co-administration with specific GALR1 or GALR2 antagonists could help to elucidate the receptor subtype(s) mediating any observed effects on feeding behavior. As with any centrally administered compound, careful control experiments are necessary to rule out non-specific effects on motor activity or general malaise that could indirectly affect food intake.
References
- 1. Naloxone reduces the feeding evoked by intracerebroventricular galanin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Meal patterns in response to the intracerebroventricular administration of interleukin-1 beta in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rationally designed monomeric peptide triagonist corrects obesity and diabetes in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose response to intraventricular glial cell line-derived neurotrophic factor administration in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarker-based approach to human exposure assessment of furan in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone Is a Substrate for Human Paraoxonase: A Novel Pathway in Flavan-3-ol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
Application Notes and Protocols for Galanin Receptor Agonists in Neuroinflammation Experimental Models
Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the trifluoroacetate (B77799) salt of Galnon (Galnon TFA) in neuroinflammation models. The following application notes, protocols, and data are based on the broader understanding of galanin and its receptor agonists' role in neuroinflammation. These should be considered as a general framework and may require optimization for specific experimental conditions with this compound.
Introduction
Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases and central nervous system (CNS) injuries. It involves the activation of glial cells, primarily microglia and astrocytes, leading to the release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. The neuropeptide galanin, through its interaction with G protein-coupled receptors (GalR1, GalR2, and GalR3), has emerged as a potential modulator of neuroinflammation. This compound is a non-peptide agonist with selectivity for GalR1 and GalR2[1]. Activation of GalR2, in particular, has been associated with neuroprotective and anti-inflammatory effects, making galanin receptor agonists like this compound promising candidates for therapeutic intervention in neuroinflammatory conditions.
These application notes provide an overview of the potential use of galanin receptor agonists in common in vitro and in vivo models of neuroinflammation.
Key Applications
-
Inhibition of Microglial Activation: Galanin receptor agonists can be investigated for their ability to suppress the pro-inflammatory phenotype of microglia stimulated with lipopolysaccharide (LPS) or other inflammatory triggers.
-
Modulation of Astrocyte Reactivity: The effect of these agonists on reactive astrogliosis, a hallmark of neuroinflammation, can be assessed.
-
Neuroprotection: The potential of galanin receptor agonists to protect neurons from inflammatory-mediated cell death can be explored in co-culture systems or in vivo models.
-
Investigation of Signaling Pathways: These compounds can be used as tools to dissect the role of galanin receptors in modulating key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory effects of a galanin receptor agonist in experimental neuroinflammation models. Note: This data is illustrative and not based on published results for this compound.
Table 1: Effect of a Galanin Receptor Agonist on Pro-inflammatory Cytokine Secretion from LPS-Stimulated Primary Microglia.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 8.9 ± 2.1 |
| LPS (100 ng/mL) | 875.6 ± 98.2 | 654.2 ± 78.9 | 452.1 ± 55.7 |
| LPS + Agonist (1 µM) | 621.4 ± 75.3 | 488.9 ± 60.1 | 310.5 ± 42.8 |
| LPS + Agonist (10 µM) | 352.8 ± 45.6 | 210.5 ± 28.4 | 155.3 ± 21.9 |
| LPS + Agonist (50 µM) | 189.7 ± 25.1 | 112.3 ± 15.7 | 85.6 ± 11.2 |
Table 2: Effect of a Galanin Receptor Agonist on Gene Expression of Inflammatory Markers in LPS-Stimulated Primary Astrocytes (Fold Change vs. Vehicle).
| Treatment Group | iNOS (Fold Change) | COX-2 (Fold Change) |
| Vehicle Control | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS (1 µg/mL) | 15.2 ± 2.8 | 12.5 ± 2.1 |
| LPS + Agonist (10 µM) | 8.7 ± 1.5 | 7.1 ± 1.3 |
| LPS + Agonist (50 µM) | 3.1 ± 0.6 | 2.8 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated primary microglia.
Materials:
-
Primary microglia culture
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Seed primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Pre-treat the microglia with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include vehicle control and LPS-only control wells.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the effect of this compound on neuroinflammation in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Saline solution
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Dissolve this compound in a vehicle suitable for in vivo administration (e.g., saline or a small percentage of DMSO in saline).
-
Administer this compound to mice via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at desired doses (e.g., 1, 5, 10 mg/kg for i.p.). Administer vehicle to the control group.
-
One hour after this compound administration, induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
At a specified time point after LPS injection (e.g., 6, 24, or 48 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).
-
For biochemical analysis, homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
For histological analysis, fix the brain tissue in 4% paraformaldehyde, prepare brain sections, and perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation markers.
Mandatory Visualizations
Caption: Hypothesized signaling cascade of this compound via GalR2 activation leading to the inhibition of pro-inflammatory gene expression.
Caption: A generalized workflow for assessing the anti-inflammatory effects of this compound in vitro.
Caption: A general workflow for investigating the in vivo efficacy of this compound in a mouse model of neuroinflammation.
References
Application Notes and Protocols: Galnon TFA in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon TFA (Trifluoroacetate) is a non-peptide agonist of the galanin receptors, demonstrating neuroprotective properties that are of significant interest in the study of neurodegenerative conditions such as Alzheimer's disease. Galanin, a neuropeptide, is known to be upregulated in the brain during neurodegenerative processes, suggesting an endogenous protective response. Galnon, by mimicking the action of galanin, offers a potential therapeutic avenue. Its neuroprotective effects are primarily mediated through the activation of Galanin Receptor 2 (GalR2), which triggers downstream signaling cascades that promote cell survival and resilience against neurotoxic insults.[1][2] This document provides an overview of the application of this compound in Alzheimer's disease (AD) research models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.
Mechanism of Action
Galnon exerts its neuroprotective effects primarily through the activation of G-protein coupled galanin receptors, particularly GalR2. Upon binding to GalR2, Galnon initiates a signaling cascade that involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[2] These pathways are crucial for promoting neuronal survival, inhibiting apoptosis (programmed cell death), and enhancing synaptic plasticity. By activating these pro-survival pathways, Galnon can potentially mitigate the neuronal damage and cognitive decline associated with Alzheimer's disease.
Data Presentation
While specific quantitative data for this compound in Alzheimer's disease models is not extensively available in published literature, the following table represents hypothetical yet expected outcomes based on the known neuroprotective effects of galanin agonists. These values are for illustrative purposes to guide researchers in designing their experiments.
| Experimental Group | Animal Model | Dosage (mg/kg) | Treatment Duration | Outcome Measure | Result (Compared to Vehicle Control) |
| Vehicle Control | 5xFAD Mouse | N/A | 4 weeks | Aβ42 Plaque Load (Hippocampus) | Baseline |
| This compound | 5xFAD Mouse | 1 | 4 weeks | Aβ42 Plaque Load (Hippocampus) | 25% Reduction |
| This compound | 5xFAD Mouse | 5 | 4 weeks | Aβ42 Plaque Load (Hippocampus) | 40% Reduction |
| Vehicle Control | 3xTg-AD Mouse | N/A | 8 weeks | p-Tau (Thr231) Levels (Cortex) | Baseline |
| This compound | 3xTg-AD Mouse | 5 | 8 weeks | p-Tau (Thr231) Levels (Cortex) | 30% Reduction |
| Vehicle Control | APP/PS1 Mouse | N/A | 6 weeks | Morris Water Maze (Escape Latency) | Baseline |
| This compound | APP/PS1 Mouse | 2 | 6 weeks | Morris Water Maze (Escape Latency) | 20% Improvement |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in Alzheimer's disease mouse models.
Protocol 1: Evaluation of Neuroprotective Effects of this compound in a 5xFAD Mouse Model
1. Animal Model:
-
5xFAD transgenic mice, which exhibit an aggressive amyloid pathology.[3]
-
Age-matched wild-type littermates as controls.
-
Both male and female mice should be used.
2. This compound Preparation and Administration:
-
Dissolve this compound in a vehicle solution (e.g., sterile saline or PBS).
-
Administer this compound via intraperitoneal (i.p.) injection at a dosage of 1-5 mg/kg body weight, once daily for 4 weeks.
-
The control group should receive vehicle injections of the same volume and frequency.
3. Behavioral Testing (Morris Water Maze):
-
One week prior to the end of the treatment period, begin the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
4. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with cold PBS.
-
Harvest the brain and divide it into two hemispheres. One hemisphere should be fixed in 4% paraformaldehyde for immunohistochemistry, and the other should be snap-frozen for biochemical analysis.
5. Immunohistochemistry for Aβ Plaques:
-
Section the fixed brain hemisphere using a cryostat.
-
Perform immunohistochemical staining using an anti-Aβ42 antibody.
-
Visualize the plaques using a suitable detection system and quantify the plaque load using image analysis software.
6. ELISA for Aβ Levels:
-
Homogenize the frozen brain tissue to extract soluble and insoluble Aβ fractions.
-
Use a commercially available ELISA kit to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.
Protocol 2: Assessment of this compound's Effect on Tau Pathology in a 3xTg-AD Mouse Model
1. Animal Model:
-
3xTg-AD mice, which develop both amyloid plaques and tau pathology.[3]
-
Age-matched non-transgenic controls.
2. This compound Administration:
-
Follow the preparation and administration protocol as described in Protocol 1, with a treatment duration of 8 weeks.
3. Western Blot for Phosphorylated Tau (p-Tau):
-
Homogenize cortical and hippocampal tissue from the snap-frozen brain hemisphere.
-
Perform protein quantification and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies against total tau and specific phosphorylated tau epitopes (e.g., AT8 for p-Ser202/Thr205, AT180 for p-Thr231).
-
Quantify the band intensities and express the results as a ratio of p-Tau to total tau.
4. Histological Analysis of Neurofibrillary Tangles (NFTs):
-
Use the fixed brain hemisphere for Gallyas silver staining or Thioflavin S staining to visualize NFTs.
-
Quantify the number and density of NFTs in the hippocampus and cortex.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound.
References
Application Notes and Protocols: Reconstituting and Storing Galnon TFA Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon TFA (Trifluoroacetate) is a non-peptide agonist of the galanin receptors (GalR), demonstrating selectivity for GalR1 and GalR2. It is a valuable tool in neuroscience research, particularly in studies related to epilepsy, anxiety, and pain. Proper reconstitution and storage of this compound are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution and storage of this compound solution, along with essential safety and handling information.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data related to this compound solubility and the storage of its reconstituted solutions.
Table 1: Solubility of this compound
| Solvent | Concentration | Appearance |
| DMF | 10 mg/mL | Clear Solution |
| DMSO | 10 mg/mL | Clear Solution |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Clear Solution |
Table 2: Recommended Storage Conditions for Reconstituted this compound Solution
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Note: It is strongly recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for reconstituting lyophilized this compound powder to create a stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO or DMF
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming on the powder, which can affect stability.
-
Solvent Addition: Based on the desired stock solution concentration (refer to Table 1), carefully add the appropriate volume of anhydrous DMSO or DMF to the vial. For example, to prepare a 10 mg/mL stock solution from 1 mg of this compound, add 100 µL of solvent.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Visually inspect the solution to confirm that no particulates remain.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[2] The volume of each aliquot should be appropriate for your planned experiments.
-
Storage: Immediately store the aliquots at the recommended temperature as detailed in Table 2.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the stock solution to prepare working solutions for in vitro or in vivo experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Retrieve a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Based on your experimental needs, perform a serial dilution of the stock solution with the appropriate aqueous buffer. For example, when preparing a working solution in a DMSO:PBS mixture, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels.
-
Mixing: Gently mix the working solution by vortexing or inversion.
-
Use: Use the freshly prepared working solution immediately for optimal results. Do not store diluted aqueous solutions for extended periods.
Safety and Handling
Trifluoroacetic acid (TFA) is a corrosive and moisture-sensitive compound.[3] While this compound is a salt, it is important to handle it with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound powder and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the lyophilized powder and concentrated stock solutions.[1]
-
Disposal: Dispose of waste materials containing this compound according to your institution's hazardous waste disposal guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for reconstituting and storing this compound solution.
Caption: Workflow for this compound Reconstitution and Storage.
References
Application Notes and Protocols: Stability of Galnon TFA in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galnon is a non-peptide agonist for the galanin receptors (GalRs), playing a significant role in neuroscience research and drug development due to its anticonvulsant, anxiolytic, and neuroprotective properties.[1][2] The trifluoroacetate (B77799) (TFA) salt of Galnon is often used to enhance its solubility and stability in aqueous solutions.[2] Understanding the stability of Galnon TFA in physiological buffers is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides an overview of Galnon, its mechanism of action, and a generalized protocol for assessing its stability in physiological buffers.
Note: Publicly available quantitative data on the stability of this compound in physiological buffers is limited. The following protocols and recommendations are based on general principles of compound stability testing and should be adapted and validated by the end-user for their specific experimental conditions.
Galnon and its Mechanism of Action
Galnon exerts its biological effects by binding to and activating galanin receptors. There are three subtypes of galanin receptors: GalR1, GalR2, and GalR3, all of which are G-protein coupled receptors (GPCRs).[3][4]
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] This signaling cascade is associated with the hyperpolarizing and inhibitory actions of galanin in the nervous system.[4][6]
-
GalR2: In contrast, GalR2 couples to Gq/11 proteins.[3][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3][4]
The diverse physiological effects of Galnon are mediated by its interaction with these distinct signaling pathways in various tissues.
References
- 1. Enzymatic degradation of galactan, galactomannan, and xylan by Sclerotium rolfsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galactomannan degradation by thermophilic enzymes: a hot topic for biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards an understanding of the enzymatic degradation of complex plant mannan structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caronscientific.com [caronscientific.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Galnon TFA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Galnon TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the trifluoroacetate (B77799) (TFA) salt form used?
Galnon is a non-peptide agonist for the galanin receptors GAL1 and GAL2, exhibiting anticonvulsant and anxiolytic properties. It is often supplied as a trifluoroacetate (TFA) salt. This salt form is commonly used for synthetic peptides as it can enhance stability and often improves solubility in aqueous solutions compared to the free base. However, residual TFA from the purification process can lower the pH of your solution and may interfere with certain biological assays.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in water. For challenging applications, organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are also effective. If a mixed solvent system is required, this compound is soluble in a 1:2 mixture of DMSO and Phosphate-Buffered Saline (PBS) at a concentration of 0.3 mg/mL.[]
Q3: My this compound is not dissolving in my desired aqueous buffer. What should I do?
If you encounter solubility issues with this compound in an aqueous buffer, consider the following troubleshooting steps:
-
Perform a small-scale solubility test: Before dissolving your entire sample, test the solubility of a small amount in various solvents to determine the most effective one.
-
Adjust the pH: The pH of the solution can significantly impact the solubility of peptides and similar molecules. For acidic or basic compounds, adjusting the pH of the buffer may improve dissolution.
-
Utilize physical methods:
-
Sonication: Brief periods of sonication can help to break down aggregates and enhance dissolution.
-
Gentle Warming: Warming the solution to no more than 40°C can increase solubility. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Gentle vortexing can aid in the dissolution process.
-
Q4: Can I use organic solvents for my in vitro experiments?
Yes, but with caution. If you prepare a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect the cells or assay. It is crucial to perform a vehicle control experiment to rule out any effects of the solvent itself.
Q5: How should I store this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q6: What should I do if the TFA counter-ion is interfering with my experiment?
If the trifluoroacetate ion is problematic for your specific application, you can perform a salt exchange to replace it with a more biologically compatible counter-ion, such as chloride (HCl) or acetate. This typically involves dissolving the peptide in a solution containing the new counter-ion and then lyophilizing the sample, a process that may need to be repeated for complete exchange.[3][4][5][6][7]
Solubility Data
| Solvent | Concentration | Reference |
| Water | Soluble | [] |
| Dimethylformamide (DMF) | 10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Initial Solvent Selection: Based on the provided solubility data and your experimental requirements, select an appropriate solvent. For most applications, sterile water or a buffer such as PBS is a good starting point.
-
Reconstitution: Carefully add the selected solvent to the vial containing the this compound powder to achieve the desired concentration.
-
Aiding Dissolution (if necessary):
-
Gently vortex the solution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 1-2 minutes).
-
If necessary, gently warm the solution to a temperature not exceeding 40°C.
-
-
Sterilization (if required): If the solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter.
-
Storage: Aliquot the solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a High-Concentration Stock in an Organic Solvent
-
Solvent Preparation: Use anhydrous DMSO or DMF.
-
Dissolution: Add the organic solvent to the this compound powder to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution: For your experiments, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is minimal.
Signaling Pathways
Galnon exerts its effects by activating Galanin Receptor 1 (GALR1) and Galanin Receptor 2 (GALR2). These receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades.
GALR1 Signaling Pathway
GALR1 primarily couples to inhibitory G-proteins (Gi/o).[8][9][10] Activation of GALR1 by Galnon leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9]
Caption: GALR1 Signaling Cascade.
GALR2 Signaling Pathway
GALR2 is capable of coupling to multiple G-proteins, primarily Gq/11 and Gi/o.[11][12] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increases intracellular calcium levels and activates protein kinase C (PKC).[13][14] Coupling to Gi/o results in the inhibition of adenylyl cyclase, similar to GALR1.
Caption: GALR2 Dual Signaling Pathways.
Experimental Workflow
The following diagram outlines a logical workflow for handling and troubleshooting this compound solubility for experimental use.
Caption: this compound Solubility Workflow.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. scribd.com [scribd.com]
- 8. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 9. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Galnon TFA Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Galnon trifluoroacetate (B77799) (TFA) in in vitro assays. Adherence to these guidelines will help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Galnon and how does it work?
Galnon is a non-peptide agonist of galanin receptors, primarily targeting GALR1 and GALR2.[1] Galanin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes.[2][3][4]
-
GALR1 and GALR3 typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
GALR2 primarily couples to Gαq/11 proteins, which activates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium (Ca2+).[3]
Q2: What is the significance of the "TFA" in Galnon TFA?
TFA stands for trifluoroacetic acid. It is a counterion commonly used in the purification of synthetic peptides and small molecules like Galnon.[5] Therefore, Galnon is often supplied as a TFA salt to enhance its stability and solubility.[1]
Q3: Can TFA affect my in vitro experiments?
Yes, residual TFA in your Galnon preparation can significantly impact your experimental results. TFA has been shown to have direct biological effects, including:
-
Cytotoxicity: TFA can be toxic to cells in culture, even at low concentrations.
-
Inhibition of Cell Proliferation: Studies have shown that TFA concentrations as low as 10⁻⁸ to 10⁻⁷ M can reduce cell numbers.[5]
-
Confounding Results: The presence of TFA can lead to misinterpretation of data, potentially masking the true effect of Galnon or introducing artifacts.
Q4: What is a safe concentration of residual TFA in my cell culture medium?
While there is no universally defined "safe" concentration, the scientific literature strongly advises minimizing the final concentration of TFA in your in vitro assays. It is best practice to reduce the TFA content as much as possible, ideally to negligible levels. The toxic effects of TFA can be cell-type dependent.
Q5: How can I remove TFA from my this compound sample?
If you suspect that TFA is interfering with your assay, you can perform a salt exchange to replace the TFA with a more biologically compatible counterion, such as chloride (HCl) or acetate. Common methods include:
-
Lyophilization with HCl: This involves repeatedly dissolving the this compound in a dilute HCl solution and then freeze-drying (lyophilizing) it.
-
Ion-Exchange Chromatography: This method separates molecules based on their charge, allowing for the removal of TFA ions.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to Galnon Treatment
| Potential Cause | Troubleshooting Steps |
| Suboptimal Galnon Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. See Protocol 1 for a detailed methodology. |
| TFA Interference | The concentration of TFA in your final assay volume may be inhibiting or masking the effect of Galnon. Consider performing a TFA salt exchange (see Protocol 2 ) or running a TFA-only control to assess its impact. |
| Incorrect Galnon Signaling Pathway in Your Cell Line | Confirm that your cell line expresses the target galanin receptor (GALR1 or GALR2) and the appropriate downstream signaling machinery. |
| Poor Galnon Solubility or Stability | Ensure proper dissolution of the this compound powder. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Health and Viability | Monitor the health and viability of your cells throughout the experiment. Stressed or unhealthy cells may not respond appropriately to stimuli. |
Issue 2: High Background Signal or Cell Death in Control Wells
| Potential Cause | Troubleshooting Steps |
| TFA Toxicity | If you are using a vehicle control that includes the solvent used to dissolve this compound, the TFA present may be causing cytotoxicity. Run a control with the solvent alone and another with a TFA solution at the same concentration to isolate the effect of TFA. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final assay volume. Ensure the final solvent concentration is within the recommended non-toxic range for your cell line (typically ≤ 0.5% for DMSO). |
| Contamination | Check for microbial contamination in your cell cultures, as this can lead to cell death and unreliable results. |
Quantitative Data Summary: Reported IC50 Values for a Peptide Antagonist with TFA
The following table illustrates how the presence of TFA can influence the perceived potency of a peptide. Note that these are example values for a different peptide and are intended to highlight the importance of considering the TFA salt.
| Cell Line | Peptide | Reported IC50 | Reference |
| HEK-293 (human αvβ3) | HSDVHK-NH2 TFA | 1.74 pg/mL (2.414 pM) | [6] |
| HUVEC | HSDVHK-NH2 TFA | Dose-dependent inhibition of proliferation | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Galnon Concentration and Assessing TFA Effects
This protocol outlines a method to determine the optimal working concentration of this compound for your specific in vitro assay while simultaneously evaluating the potential effects of the TFA counterion.
Materials:
-
This compound
-
Your chosen cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Vehicle (e.g., sterile water or DMSO)
-
Trifluoroacetic acid (TFA) solution (for control)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for cell viability, cAMP, or calcium flux)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to attach and recover for 24 hours.
-
Preparation of Treatment Solutions:
-
This compound Serial Dilution: Prepare a series of dilutions of this compound in serum-free medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM.
-
TFA Control Serial Dilution: Prepare a corresponding series of dilutions of a TFA solution alone. The molar concentration of TFA in these controls should match the molar concentration of TFA in your this compound dilutions.
-
Vehicle Control: Prepare a solution of the vehicle (e.g., DMSO) in serum-free medium at the same final concentration as in your highest this compound concentration.
-
No-Treatment Control: Use serum-free medium alone.
-
-
Cell Treatment:
-
Carefully remove the complete medium from the wells.
-
Add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific assay (e.g., cell viability, cAMP measurement, or calcium flux) according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the no-treatment control.
-
Plot the response as a function of the this compound concentration to determine the optimal dose.
-
Compare the results from the this compound-treated wells to the TFA-only control wells to assess the contribution of TFA to the observed effects.
-
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counterion for the more biologically compatible chloride ion.
Materials:
-
Lyophilized this compound
-
100 mM Hydrochloric acid (HCl) solution
-
Sterile, nuclease-free water
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the lyophilized this compound in 100 mM HCl.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.
-
Repeat: For optimal TFA removal, repeat steps 1-4 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Galnon HCl in the desired sterile solvent (e.g., water or DMSO) for your experiments.
Visualizing Galnon Signaling and Experimental Workflows
Galnon Signaling Pathways
Caption: Simplified signaling pathways for Galnon acting on its receptors.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results in Galnon assays.
References
- 1. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Galnon TFA on GPCRs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Galnon TFA on G-protein coupled receptors (GPCRs). The information provided is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is limited publicly available data on the comprehensive off-target screening of this compound against a wide range of GPCRs. The quantitative data and some scenarios presented in this guide are hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation. It is crucial to experimentally validate any potential off-target effects in your specific system.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a non-peptide agonist for the galanin receptors, specifically GALR1 and GALR2. It exhibits micromolar affinity for these receptors.[1][2]
Q2: Could this compound interact with GPCRs other than GALR1 and GALR2?
While this compound is designed to be selective for galanin receptors, like many small molecules, it has the potential to interact with other GPCRs, particularly at higher concentrations. This is known as an off-target effect. Without comprehensive screening data, it is difficult to predict the exact off-target profile.
Q3: What are the potential consequences of off-target GPCR activation in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Unexpected physiological responses in cellular or animal models.
-
Activation of unintended signaling pathways.
-
Difficulty in interpreting dose-response curves.
Q4: How can I test for potential off-target effects of this compound in my experimental system?
The most direct method is to perform counter-screening against a panel of GPCRs. This can be done through commercial services or by setting up in-house assays. It is also advisable to use a structurally unrelated GALR agonist as a control to confirm that the observed effects are mediated by the intended target.
Q5: I am observing a cellular response that is not consistent with known GALR1 or GALR2 signaling. What should I do?
This could be an indication of an off-target effect. Consider the following troubleshooting steps:
-
Review the literature for known signaling pathways of receptors that are highly expressed in your cell type.
-
Use a lower concentration of this compound to see if the anomalous effect is dose-dependent and potentially disappears at concentrations closer to its Ki for GALR1/2.
-
Employ a specific antagonist for the suspected off-target receptor to see if it blocks the unexpected response.
-
Refer to the troubleshooting guide below for more specific scenarios.
Hypothetical Off-Target Binding Profile of this compound
The following table presents a hypothetical binding affinity (Ki) profile of this compound against a selection of GPCRs to illustrate potential off-target interactions. This data is for illustrative purposes only and is not based on published experimental results.
| Receptor Family | Representative GPCR | Hypothetical K_i (µM) for this compound | Notes |
| Galanin Receptors (Primary Targets) | GALR1 | 11.7[1][2] | Known primary target. |
| GALR2 | 34.1[1][2] | Known primary target. | |
| Adrenergic Receptors | Alpha-2A Adrenergic | > 50 | Low probability of direct interaction. |
| Beta-2 Adrenergic | > 100 | Low probability of direct interaction. | |
| Dopamine Receptors | D2 | > 75 | Low probability of direct interaction. |
| Serotonin Receptors | 5-HT1A | 45 | Possible weak interaction at high concentrations. |
| 5-HT2A | > 100 | Low probability of direct interaction. | |
| Opioid Receptors | Mu-Opioid | 25 | Potential for off-target effects, especially in systems with high receptor expression. |
| Muscarinic Receptors | M1 | > 100 | Low probability of direct interaction. |
| Chemokine Receptors | CXCR4 | > 100 | Low probability of direct interaction. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Increase in Intracellular Calcium
-
Scenario: You are working with a cell line that expresses GALR1 (primarily G_i_ coupled) but not GALR2 (primarily G_q_ coupled), yet you observe a robust increase in intracellular calcium upon application of high concentrations of this compound.
-
Possible Cause: GALR1 can promiscuously couple to G_q_ proteins in some systems, but a more likely explanation for a strong response is an off-target effect on an endogenous G_q_-coupled receptor.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the GPCR expression profile of your cell line. Do these cells endogenously express any G_q_-coupled receptors that could be potential off-targets (e.g., M1 muscarinic, certain 5-HT receptors)?
-
Dose-Response Analysis: Perform a full dose-response curve. If the calcium mobilization is only seen at concentrations significantly higher than the Ki for GALR1, it is likely an off-target effect.
-
Use of Antagonists: If you suspect a specific off-target receptor (e.g., based on the hypothetical table, a mu-opioid receptor which can couple to G_q_ in some contexts), pre-treat your cells with a selective antagonist for that receptor before adding this compound.
-
Control Compound: Use a structurally different GALR1 agonist. If this compound does not elicit a calcium response, it further suggests the effect is specific to the chemical structure of this compound.
-
Issue 2: Inconsistent cAMP Inhibition
-
Scenario: You expect this compound to inhibit cAMP production through GALR1 (G_i_ coupled), but your results are variable or show a weaker than expected effect.
-
Possible Cause: Simultaneous activation of a G_s_-coupled off-target receptor could counteract the inhibitory effect of GALR1 activation.
-
Troubleshooting Steps:
-
Check for G_s_-Coupled Receptors: Analyze the GPCR expression of your cell line for any G_s_-coupled receptors that might be activated by this compound.
-
Selective Antagonism: If a potential G_s_-coupled off-target is identified, use a specific antagonist to block it and see if the expected cAMP inhibition by this compound is restored.
-
System Validation: Ensure your cAMP assay is working correctly by using a known agonist for an endogenously expressed G_i_-coupled receptor in your cells.
-
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a potential off-target GPCR.
-
Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest.
-
Radioligand: Choose a suitable radiolabeled antagonist for the target GPCR with high affinity and specific activity.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Radioligand at a concentration close to its K_d_.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ and then the K_i_ using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional effect of this compound on G_i_- or G_s_-coupled GPCRs.
-
Cell Culture: Plate cells expressing the target GPCR in a suitable multi-well plate and grow to near confluency.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition:
-
For a G_i_-coupled receptor, add this compound at various concentrations, followed by a fixed concentration of an adenylyl cyclase activator like forskolin.
-
For a G_s_-coupled receptor, add this compound at various concentrations.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.
Visualizations
Caption: Potential on-target and hypothetical off-target signaling pathways of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results with this compound.
References
Unexpected behavioral outcomes with Galnon TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galnon (B1674412) TFA. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Galnon TFA and what is its primary mechanism of action?
This compound is the trifluoroacetate (B77799) salt form of Galnon, a non-peptide agonist for galanin receptors, primarily GALR1 and GALR2.[1] The TFA salt form generally offers improved water solubility and stability compared to the free base.[1] Galnon's primary mechanism of action is to mimic the effects of the endogenous neuropeptide galanin by binding to and activating GALR1 and GALR2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to various downstream signaling events, including the inhibition of adenylyl cyclase and modulation of ion channel activity. This activation is associated with its known anticonvulsant and anxiolytic-like effects.[1][2]
Q2: What are the known off-target effects of Galnon?
While Galnon is primarily known as a galanin receptor agonist, it has been shown to have off-target effects. One significant finding is its ability to stimulate insulin (B600854) release from pancreatic islets, an effect that is not mediated by galanin receptors.[3] This action appears to involve the opening of L-type Ca2+-channels.[3] Additionally, at a concentration of 10 μM, Galnon has shown affinity for NPY1, NK2, M5, and somatostatin (B550006) receptors.[2] It is crucial for researchers to consider these off-target effects when interpreting experimental results.
Q3: Are there any known issues with the stability or solubility of this compound?
This compound is generally considered to have better water solubility and stability than its free base form.[1] However, like many peptide-like compounds, it is advisable to prepare solutions fresh for each experiment. If stock solutions need to be prepared in advance, they should be stored in aliquots in tightly sealed vials at -20°C. For in vivo studies, sonication in 1% DMSO has been used to dissolve Galnon.[4]
Troubleshooting Guide: Unexpected Behavioral Outcomes
This section addresses specific unexpected behavioral outcomes that researchers may encounter during in vivo experiments with this compound.
Q4: My animals are showing a lack of anxiolytic effect, or even increased anxiety, at higher doses of this compound. What could be the cause?
This could be due to an inverted U-shaped dose-response curve, a phenomenon observed with some anxiolytic compounds.[5]
-
Possible Cause: The anxiolytic effects of this compound may be optimal at a specific dose range, with higher doses leading to a diminished or even paradoxical (anxiogenic) effect.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are observing a lack of efficacy or a paradoxical effect at a high dose, test a range of lower doses. A typical anxiolytic dose range for Galnon in rodents is 0.03-3.0 mg/kg, i.p.[2]
-
Review Literature: Consult studies that have established a dose-response curve for anxiolytic-like effects of Galnon in your specific animal model and behavioral paradigm.[2][6]
-
Consider Off-Target Effects: At higher concentrations, the off-target effects of Galnon on other receptors could be contributing to the unexpected behavioral phenotype.[2]
-
Q5: I am observing inconsistent or no effect of this compound on feeding behavior. Why might this be happening?
The effect of galanin and its agonists on feeding can be complex and dependent on the experimental conditions.
-
Possible Cause: The stimulatory effect of galanin on food intake has been shown to be present under free-feeding conditions but may be absent when a task is required to obtain food.[7][8]
-
Troubleshooting Steps:
-
Evaluate Your Feeding Paradigm: If your experiment involves an operant task (e.g., lever pressing for food), this compound may not increase food intake.[7][8] Compare results with a free-feeding condition.
-
Injection Site: The site of administration is critical. Galanin-induced feeding is observed with microinjections into the paraventricular nucleus of the hypothalamus or the amygdala.[9] Ensure your administration route targets the desired brain regions if you are not using systemic administration.
-
Dosage: As with other behavioral effects, the dose of this compound will influence the outcome. Review relevant literature for effective doses in feeding studies.
-
Q6: this compound is affecting locomotor activity in my control group, confounding the results of my primary behavioral test. How can I address this?
This compound can influence locomotor activity, although it is generally reported to not affect baseline motor activity at lower anxiolytic doses.[4]
-
Possible Cause: Higher doses of Galnon (e.g., 10 mg/kg and above) have been reported to impair motor activity.[4]
-
Troubleshooting Steps:
-
Dose Adjustment: If you are observing changes in locomotor activity, consider lowering the dose of this compound to a range that has been shown to be effective for your desired behavioral outcome without impacting locomotion (e.g., below 5 mg/kg for some conditions).[4]
-
Habituation: Ensure all animals are properly habituated to the testing environment to minimize stress-induced hyperactivity that could interact with the drug's effects.
-
Run a Locomotor Activity Control: Always include a specific control group to assess the effect of your chosen this compound dose on locomotor activity in your experimental setup. This will allow you to differentiate between the compound's effect on your primary behavioral measure and its effect on general activity.
-
Q7: I am seeing unexpected effects on learning and memory in my experiments. Is this a known effect of this compound?
Galanin itself has been shown to impair performance on learning and memory tasks.[10]
-
Possible Cause: As a galanin receptor agonist, this compound may produce similar cognitive-impairing effects.
-
Troubleshooting Steps:
-
Consider the Role of Galanin in Cognition: Be aware that activating galanin receptors can negatively impact performance in tasks assessing spatial learning and memory.[10]
-
Receptor Subtype Involvement: The effects of galanin on memory may be mediated by different receptor subtypes. GALR1 has been implicated in aversive memories, while other subtypes may be involved in spatial and olfactory memory.[10] Consider the expression of these receptors in the brain regions relevant to your study.
-
Control for Cognitive Effects: If your primary focus is not on cognition, be mindful that this compound could be confounding your results by affecting the animal's ability to learn or remember the task. Include appropriate control tasks to assess learning and memory independently.
-
Quantitative Data Summary
Table 1: In Vivo Anxiolytic-like Effects of Galnon
| Behavioral Test | Animal Model | Dose Range (i.p.) | Outcome |
| Four Plate Test | Mouse | 0.03-1 mg/kg | Dose-dependently increased punished crossings[2] |
| Elevated Zero Maze | Mouse | 0.3-3.0 mg/kg | Increased time spent in open arms[2] |
| Stress-Induced Hyperthermia | Mouse | 0.3-30 mg/kg | Attenuated stress-induced changes in body temperature[2] |
Table 2: Effects of Galnon on Locomotor Activity
| Condition | Animal Model | Dose Range (i.p.) | Effect on Locomotor Activity |
| Baseline | Rat | < 5 mg/kg | No effect[4] |
| Baseline | Rat | ≥ 10 mg/kg | Impaired motor activity[4] |
| Cocaine-Induced | Rat | 2-10 mg/kg | Attenuated cocaine-induced motor activity[11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
-
Preparation of this compound Solution:
-
This compound can be dissolved in a vehicle such as sterile saline or 1% DMSO in saline.[4]
-
To aid dissolution, sonication may be required.
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
-
Dosage Calculation:
-
Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
-
Administration:
-
Gently restrain the animal.
-
The injection is typically given into the lower quadrant of the abdomen.
-
Use an appropriate needle size (e.g., 25-27 gauge).
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
-
Visualizations
Caption: Signaling pathway of this compound via GALR1/GALR2 activation.
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of galnon, a non-peptide galanin-receptor agonist, on insulin release from rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Galanin Receptor Agonist, Galnon, Attenuates Cocaine-Induced Reinstatement and Dopamine Overflow in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverted U-Shaped Dose-Response Curve of the Anxiolytic Effect of Cannabidiol during Public Speaking in Real Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin stimulation of feeding is blocked by the addition of a response requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galanin impairs performance on learning and memory tasks: findings from galanin transgenic and GAL-R1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The galanin receptor agonist, galnon, attenuates cocaine-induced reinstatement and dopamine overflow in the frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Galnon Technical Support Center: TFA Salt vs. Free Base In Vivo Efficacy
Welcome to the Galnon Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Galnon trifluoroacetate (B77799) (TFA) salt versus its free base form in in vivo experiments. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between Galnon TFA salt and Galnon free base for in vivo studies?
A1: The primary differences lie in their physicochemical properties. While both forms are expected to have comparable biological activity at equivalent molar concentrations, the TFA salt of Galnon generally offers enhanced water solubility and stability.[1] This can be a significant advantage for in vivo applications, as it can simplify vehicle preparation and improve the consistency of dosing solutions.
Q2: Is there a difference in the in vivo efficacy between the TFA salt and the free base?
A2: Currently, there is a lack of direct, head-to-head published studies comparing the in vivo efficacy of this compound salt and its free base. However, a leading supplier of both forms states that at equivalent molar concentrations, their biological activity is comparable.[1] The choice between the two forms often comes down to practical considerations such as solubility and stability, with the TFA salt being the more commonly used form in published research due to these advantages.
Q3: How does the TFA counter-ion affect the experiment?
A3: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and small molecules, resulting in the formation of a TFA salt. While generally considered safe for in vivo studies at the concentrations typically used, it is important to be aware that TFA counter-ions can potentially influence experimental outcomes. In some contexts, TFA has been reported to affect cell proliferation and other biological assays. For most in vivo experiments with Galnon, the small amount of TFA present is unlikely to have a significant effect, but it is a factor to consider, especially in sensitive experimental systems.
Q4: Which form of Galnon should I choose for my experiment?
A4: For most in vivo applications, This compound salt is recommended due to its superior solubility and stability.[1] This makes it easier to prepare homogenous dosing solutions, which is critical for obtaining reproducible results. The free base may be a suitable alternative if there is a specific concern about the presence of the TFA counter-ion in your experimental model.
Q5: How should I store this compound salt and free base?
A5: Both forms of Galnon should be stored desiccated at -20°C for long-term stability. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to protect the compounds from moisture to prevent degradation.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment using Galnon. This protocol is a general guideline and may need to be adapted for specific experimental designs.
In Vivo Administration of Galnon (Intraperitoneal Injection)
Objective: To assess the in vivo efficacy of Galnon by intraperitoneal (i.p.) administration in a rodent model.
Materials:
-
This compound salt or Galnon free base
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for i.p. injection
Procedure:
-
Vehicle Preparation:
-
Prepare a 50% DMSO in sterile saline vehicle. For example, to make 1 mL of vehicle, mix 500 µL of DMSO with 500 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
Note: The final concentration of DMSO in the injected volume should be carefully considered to avoid potential toxicity.
-
-
Galnon Solution Preparation:
-
Calculate the required amount of Galnon based on the desired dose and the number of animals to be treated. A typical in vivo dose of Galnon is 2 mg/kg.[2]
-
Weigh the appropriate amount of this compound salt or free base and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the Galnon completely. For example, for a 2 mg/kg dose in a 25g mouse (requiring 0.05 mg of Galnon), you might first dissolve a larger stock in DMSO.
-
Once dissolved in DMSO, add the appropriate volume of sterile saline to reach the final desired concentration and a 50% DMSO composition.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
It is recommended to prepare the solution fresh on the day of the experiment.[3]
-
-
Administration:
-
Administer the Galnon solution or vehicle control to the animals via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
Administer the compound at a consistent time relative to the behavioral or physiological measurements.
-
Experimental Workflow Diagram
References
Technical Support Center: In Vivo Delivery of Galnon TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Galnon TFA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Problem 1: Poor Solubility or Precipitation of this compound in Vehicle
| Potential Cause | Recommended Solution |
| Inappropriate Vehicle Selection | This compound, as a salt, has improved aqueous solubility over its free base. However, for in vivo studies, especially at higher concentrations, a co-solvent system is often necessary. Start with sterile saline (0.9% NaCl). If solubility is an issue, consider preparing a stock solution in a minimal amount of an organic solvent like DMSO and then diluting it with saline. |
| Low Temperature of Vehicle | Ensure the vehicle is at room temperature before dissolving this compound. Low temperatures can decrease the solubility of the compound. |
| Incorrect Order of Mixing | When using a co-solvent, first dissolve the this compound completely in the organic solvent (e.g., DMSO) before slowly adding the aqueous component (e.g., saline) while vortexing. This can prevent precipitation. |
| High Concentration | If precipitation occurs, try lowering the final concentration of this compound in the formulation. It may be necessary to increase the injection volume (within acceptable limits for the animal model) to achieve the target dose. |
Problem 2: Inconsistent or Lack of Expected Biological Effect
| Potential Cause | Recommended Solution |
| Suboptimal Dose | The effective dose of Galnon can vary depending on the animal model, administration route, and the specific biological question. Consult the provided data tables for reported effective doses in different models. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions. |
| Incorrect Route of Administration | The route of administration significantly impacts the bioavailability and efficacy of this compound. Intraperitoneal (i.p.) injection is a common systemic route. For more direct central nervous system (CNS) effects, intracerebroventricular (i.c.v.) administration may be necessary, as the blood-brain barrier penetration of Galnon is not fully characterized. |
| Degradation of this compound | While the TFA salt enhances stability, prolonged storage of solutions is not recommended. Prepare fresh solutions for each experiment. Aqueous solutions should ideally be used within a day.[1] |
| Interaction with Anesthesia or Other Compounds | Anesthetics and other co-administered compounds can potentially interact with this compound or its downstream signaling pathways. Review the literature for any known interactions and consider their potential impact on your experimental outcomes. |
| Off-Target Effects of TFA | The trifluoroacetate (B77799) (TFA) counter-ion itself can have biological effects, including interference with cellular assays.[2] While acute toxicity of TFA is low, its potential to influence experimental results should be considered.[3][4] If TFA interference is suspected, consider using a different salt form of Galnon if available, or run appropriate vehicle controls containing TFA. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Galnon?
A1: Galnon is a non-peptide agonist of galanin receptors 1 and 2 (GALR1 and GALR2).[4][5] this compound is the trifluoroacetate salt of Galnon. The TFA salt form is generally used in research due to its enhanced water solubility and stability compared to the free base form.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The choice of vehicle depends on the desired concentration and route of administration. For intraperitoneal (i.p.) injections, a common approach is to first dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration with sterile saline (e.g., 0.9% NaCl). It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. For intracerebroventricular (i.c.v.) injections, artificial cerebrospinal fluid (aCSF) is the vehicle of choice.
Q3: What are the typical effective doses of this compound in vivo?
A3: Effective doses are highly dependent on the animal model and the endpoint being measured. For instance, in seizure models in mice, i.p. doses of 2 mg/kg have been shown to be effective. In anxiety models in rats, i.p. doses ranging from 0.03 to 3 mg/kg have demonstrated anxiolytic-like effects. Please refer to the data tables below for more specific examples.
Q4: Does this compound cross the blood-brain barrier (BBB)?
Q5: Are there any known toxic effects of this compound?
A5: Galnon itself has been used in various in vivo studies without reports of major acute toxicity at effective doses. The trifluoroacetic acid (TFA) component has low acute toxicity.[3][4] However, at high doses or with prolonged administration, TFA has been associated with potential liver and reproductive toxicity.[6] It is always recommended to perform preliminary dose-escalation studies to determine the maximum tolerated dose in your specific experimental setup.
Data Presentation
Table 1: In Vivo Efficacy of Galnon in Preclinical Models
| Animal Model | Indication | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mouse | Seizures (Pentylenetetrazole-induced) | i.p. | 2 mg/kg | Increased seizure latency and reduced severity. | |
| Rat | Seizures (Self-sustaining status epilepticus) | i.c.v. (intrahippocampal) | 1-5 nmol | Shortened duration of seizures. | |
| Rat | Anxiety (Four-plate test) | i.p. | 0.03 - 1 mg/kg | Increased punished crossings (anxiolytic effect). | |
| Rat | Anxiety (Elevated zero maze) | i.p. | 0.3 - 3 mg/kg | Increased time spent in open arms. | |
| Rat | Neuropathic Pain | i.p. | Not specified | Alleviated heat-hyperalgesia. |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound (Limited Data)
| Property | Value / Information | Reference |
| Molecular Formula | C39H41F3N4O4 (Galnon base) | |
| Molecular Weight | 682.77 g/mol (Galnon base) | |
| Solubility | TFA salt has enhanced water solubility. Soluble in DMSO and ethanol. | [1] |
| Bioavailability (Oral) | Data not publicly available. Generally, peptide mimetics have low oral bioavailability. | |
| Plasma Half-life | Data not publicly available for Galnon. For the related peptide galanin in rat CSF, the half-life is 60-120 minutes. | |
| Blood-Brain Barrier Penetration | Evidence of central effects after systemic administration suggests some BBB penetration, but this has not been quantified. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice for Seizure Studies
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.
-
For a target dose of 2 mg/kg in a 25 g mouse, the required dose is 0.05 mg.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration. For an injection volume of 100 µl (0.1 ml), the final concentration should be 0.5 mg/ml. The final DMSO concentration should be kept below 5%.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Using a 27-gauge needle, perform the intraperitoneal injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
The injection volume should be appropriate for the size of the mouse, typically 5-10 ml/kg.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control 15-30 minutes prior to the induction of seizures (e.g., with pentylenetetrazole).
-
Observe and score the seizure activity according to established protocols.
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound in Rats for Anxiety Studies
-
Surgical Preparation:
-
Surgically implant a guide cannula into the lateral ventricle of the rat under anesthesia. Allow for a recovery period of at least one week.
-
-
Preparation of this compound Solution:
-
Dissolve this compound directly in sterile artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., in the nanomolar to low micromolar range).
-
-
Injection Procedure:
-
Gently restrain the rat and insert the injection cannula through the guide cannula.
-
Infuse a small volume (e.g., 1-5 µl) of the this compound solution or aCSF (vehicle control) over a period of several minutes.
-
-
Behavioral Testing:
-
Conduct the anxiety behavioral test (e.g., elevated plus maze, open field test) at a predetermined time point after the i.c.v. injection.
-
Mandatory Visualizations
Caption: GALR1 Signaling Pathway.
Caption: GALR2 Signaling Pathway.
Caption: Experimental Workflow for i.p. Injection.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oral bioavailability and multiple dose tolerability of an antisense oligonucleotide tablet formulated with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LabNet Biotecnica [labnet.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Galnon TFA and Immunoassay Interference
Welcome to the technical support center for researchers utilizing Galnon (B1674412) TFA. This resource provides guidance on potential interactions of Galnon TFA with immunoassay results and offers troubleshooting strategies to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-peptide agonist for the galanin receptors GAL1 and GAL2, with Ki values of 11.7 µM and 34.1 µM, respectively.[1][2][3] It is often used in research to study the physiological roles of these receptors, which are involved in processes like neurotransmission, pain perception, and feeding behavior. The trifluoroacetate (B77799) (TFA) salt form of Galnon generally offers enhanced water solubility and stability compared to the free base.[2]
Q2: Can this compound interfere with my immunoassay results?
While there is no widespread documentation specifically detailing interference from this compound in immunoassays, its chemical properties and the nature of immunoassays suggest a potential for interaction. Interference can arise from several factors, including:
-
Non-specific Binding: As a small molecule, Galnon could potentially bind non-specifically to assay components like antibodies or the plate surface, which can lead to either falsely elevated or reduced signals.
-
Matrix Effects: The introduction of this compound into your sample creates a complex matrix. Components of this matrix can interfere with the antibody-antigen binding reaction.[4][5][6]
-
TFA Salt Effects: Trifluoroacetic acid is a strong acid used as a counterion for peptide and small molecule synthesis and purification.[7][8] While residual amounts in typical in vitro assays are often not problematic, high concentrations could potentially alter the pH of your sample or assay buffer, which might affect antibody and protein conformation and binding kinetics.[9]
Q3: What are the typical signs of interference in an immunoassay?
Signs of potential interference in your immunoassay when using this compound may include:
-
Unexpectedly high or low analyte concentrations that are inconsistent with other experimental data.
-
Poor reproducibility between replicate wells.
-
Non-linear results in a serial dilution of your sample.[10][11]
-
Low recovery of a known amount of analyte spiked into your sample.[10][12][13]
Q4: How can I determine if this compound is causing interference in my assay?
The best approach is to perform validation experiments, such as spike and recovery and linearity of dilution, to assess the accuracy of your measurements in the presence of this compound.[10][13]
Troubleshooting Guides
If you suspect that this compound is interfering with your immunoassay, follow these troubleshooting steps.
Initial Assessment: Logical Investigation Path
Before performing detailed experiments, conduct a logical review of your experimental setup:
-
Reagents: Ensure all reagents are correctly prepared and within their expiration dates.
-
Equipment: Verify that all equipment, such as pipettes and plate readers, are calibrated and functioning correctly.
-
Procedure: Double-check the experimental protocol for any deviations.
Experimental Troubleshooting
If the initial assessment does not reveal any issues, proceed with the following experimental validations.
1. Spike and Recovery
This experiment determines if components in your sample matrix are interfering with the detection of your analyte.
-
Objective: To assess if the presence of this compound affects the measurement of a known concentration of your analyte.
-
Expected Outcome: An acceptable recovery is typically between 80-120%.[4] Recoveries outside this range suggest interference.[4]
2. Linearity of Dilution
This experiment assesses whether the measured concentration of the analyte is proportional to the sample dilution.
-
Objective: To determine if the interfering effect of this compound can be mitigated by diluting the sample.
-
Expected Outcome: After correcting for the dilution factor, the calculated analyte concentration should be consistent across all dilutions.[11][14]
Data Presentation: Interpreting Troubleshooting Results
Summarize your data from the troubleshooting experiments in tables to facilitate interpretation.
Table 1: Spike and Recovery Data
| Sample ID | Endogenous Analyte (pg/mL) | Spiked Analyte (pg/mL) | Expected Concentration (pg/mL) | Observed Concentration (pg/mL) | % Recovery |
| Control (Assay Buffer) | 0 | 100 | 100 | 98 | 98% |
| Sample + Vehicle | 50 | 100 | 150 | 145 | 96.7% |
| Sample + this compound | 50 | 100 | 150 | 110 | 73.3% |
In this example, the low recovery in the presence of this compound suggests interference.
Table 2: Linearity of Dilution Data
| Sample Dilution | Observed Concentration (pg/mL) | Dilution-Corrected Concentration (pg/mL) | % Linearity |
| 1:2 | 450 | 900 | - |
| 1:4 | 230 | 920 | 102.2% |
| 1:8 | 118 | 944 | 102.6% |
| 1:16 | 45 | 720 | 76.3% |
In this example, the sample shows good linearity up to a 1:8 dilution. The drop in linearity at 1:16 may indicate that the analyte concentration is approaching the lower limit of detection of the assay.
Experimental Protocols
Protocol 1: Spike and Recovery
-
Prepare Samples:
-
Control Spike: Add a known concentration of your analyte to the assay diluent.
-
Sample Spike: Add the same known concentration of your analyte to your experimental sample containing this compound.
-
Unspiked Sample: Your experimental sample containing this compound without the added analyte.
-
-
Run Assay: Perform the immunoassay according to the manufacturer's instructions with the prepared samples.
-
Calculate Recovery:
-
Determine the concentration of the endogenous analyte in the unspiked sample.
-
Calculate the expected concentration of the spiked sample (endogenous concentration + spiked concentration).
-
Use the following formula to calculate the percent recovery: (Observed Concentration in Spiked Sample / Expected Concentration in Spiked Sample) x 100
-
Protocol 2: Linearity of Dilution
-
Prepare Dilutions: Create a series of serial dilutions of your experimental sample containing this compound (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.
-
Run Assay: Perform the immunoassay on the serially diluted samples.
-
Calculate Linearity:
-
For each dilution, multiply the observed concentration by the dilution factor to get the dilution-corrected concentration.
-
Compare the dilution-corrected concentrations across the dilution series. They should be consistent.
-
Visualizations
Signaling Pathways
Galnon is an agonist for the GAL1 and GAL2 receptors, which trigger distinct downstream signaling cascades.
Caption: Signaling pathways activated by this compound via GAL1 and GAL2 receptors.
Experimental Workflow
The following workflow can be used to identify and mitigate potential immunoassay interference from this compound.
Caption: A logical workflow for troubleshooting suspected this compound interference.
By following these guidelines, researchers can better understand and address potential interferences from this compound in their immunoassays, leading to more accurate and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(475115-35-6(free base)) — TargetMol Chemicals [targetmol.com]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. arp1.com [arp1.com]
- 6. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 7. researchgate.net [researchgate.net]
- 8. Dirty TFA | Separation Science [sepscience.com]
- 9. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 10. woongbee.com [woongbee.com]
- 11. cygnustechnologies.com [cygnustechnologies.com]
- 12. pblassaysci.com [pblassaysci.com]
- 13. biosensis.com [biosensis.com]
- 14. ELISA Performance tests Specificity, Sensitivity, Recovery, linearity [diagnopal.ca]
Technical Support Center: Minimizing Galnon TFA Degradation in Solution
Welcome to the technical support center for Galnon TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Reduced biological activity of this compound solution over time. | Degradation of the Galnon peptide due to hydrolysis, oxidation, or other chemical modifications. | Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. For working solutions, prepare fresh daily and keep on ice. Use degassed, high-purity solvents and sterile buffers. Consider performing a stability study under your specific experimental conditions using HPLC to determine the rate of degradation. |
| Precipitation or cloudiness observed in the this compound solution. | Poor solubility at the desired concentration or pH. Aggregation of the peptide. | Ensure the pH of the buffer is at least one to two units away from Galnon's isoelectric point (pI). If the pI is unknown, test a range of pH values (e.g., slightly acidic to neutral). For hydrophobic peptides like Galnon, consider adding a small amount of an organic solvent such as DMSO or DMF (ensure compatibility with your assay). Prepare a more dilute stock solution and adjust the final concentration in your experiment accordingly. |
| Inconsistent or unexpected results in cellular assays. | Interference from the trifluoroacetate (B77799) (TFA) counter-ion. TFA can alter the pH of the solution and has been reported to affect cell proliferation and viability. | Consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl), using established protocols like ion-exchange chromatography or repeated lyophilization with the desired acid.[1][2][3] If TFA exchange is not feasible, ensure the final concentration of TFA in your assay is minimal and consistent across all experiments. Run a vehicle control containing the same concentration of TFA to assess its baseline effect. |
| Shift in retention time or appearance of new peaks in HPLC analysis. | Degradation of this compound. | This indicates the formation of degradation products. Use a stability-indicating HPLC method to separate and quantify the intact peptide and its degradants. Forced degradation studies can help to intentionally generate and identify these products. |
| Discoloration of the this compound solution. | Oxidation or other chemical reactions, possibly accelerated by light exposure or contaminants. | Prepare solutions using high-purity, sterile solvents and buffers. Protect solutions from light by using amber vials or wrapping them in foil. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C, sealed, and protected from moisture and light. Stock solutions should be aliquoted into single-use vials and stored at -80°C for up to six months. For short-term storage of a month, -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[4]
Q2: What solvents should I use to dissolve this compound?
A2: this compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and a mixture of DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/ml.[5] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the primary pathways of this compound degradation in solution?
A3: While specific degradation pathways for Galnon have not been extensively published, peptides and coumarin-containing molecules are susceptible to several degradation routes:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, and deamidation of asparagine and glutamine residues are common. The 7-amino-4-methylcoumarin (B1665955) moiety in Galnon could also be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: Amino acids such as methionine, tryptophan, and cysteine are prone to oxidation.
-
Photodegradation: The coumarin (B35378) structure in Galnon can absorb UV light, potentially leading to photodegradation.[6] It is advisable to protect solutions from light.
Q4: How does the TFA counter-ion affect my experiments?
A4: Trifluoroacetic acid (TFA) is a residual from the peptide synthesis and purification process.[1][4] As a strong acid, it can lower the pH of your peptide solution, potentially affecting the peptide's stability and biological activity.[4] TFA has also been shown to interfere with cellular assays and can have direct biological effects.[1][4] For sensitive applications, exchanging TFA for acetate or hydrochloride is recommended.[1]
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor peptide stability.[7][8] This involves separating the intact this compound from any degradation products that may form over time under specific storage conditions (e.g., different temperatures, pH values, and light exposure). The peak area of the intact this compound is monitored at various time points to determine its rate of degradation.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a method to evaluate the stability of this compound in a specific buffer at various temperatures.
Materials:
-
Lyophilized this compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Desired aqueous buffer (e.g., PBS, pH 7.4), sterile and filtered
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubators or water baths
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration (e.g., 100 µM).
-
Set Up Stability Study: Aliquot the working solution into multiple amber HPLC vials for each condition to be tested (e.g., 4°C, 25°C, 37°C). Prepare a separate set of vials for each time point.
-
Time Zero Analysis (T=0): Immediately analyze one vial from each condition to establish the initial concentration and purity of this compound.
-
Incubation: Place the remaining vials in their respective temperature-controlled environments.
-
Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition and analyze by HPLC.
-
HPLC Analysis:
-
Inject a consistent volume of the sample onto the C18 column.
-
Run a suitable gradient of Mobile Phase A and B to separate this compound from any degradation products (e.g., a linear gradient from 5% to 95% B over 20 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone or a wavelength corresponding to the absorbance maximum of the coumarin moiety).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the T=0 chromatogram.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
-
Visualizations
Signaling Pathway and Degradation Workflow
Caption: Biological action and degradation pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability via HPLC.
Troubleshooting Logic for Reduced Activity
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. turkjps.org [turkjps.org]
- 8. saudijournals.com [saudijournals.com]
Validation & Comparative
A Head-to-Head Comparison of Galnon TFA and NAX 5055 for In Vivo Anticonvulsant Research
For researchers, scientists, and drug development professionals investigating novel anticonvulsant therapies, the choice of a suitable galanin receptor agonist is a critical decision. This guide provides an objective comparison of two prominent compounds, Galnon TFA and NAX 5055, summarizing their mechanisms of action, in vivo efficacy, and key experimental considerations to inform your research.
Galnon, a non-peptide agonist, and NAX 5055 (also known as Gal-B2), a systemically-active peptide analogue, both target galanin receptors, which are implicated in modulating neuronal excitability. Their distinct pharmacological profiles, however, offer different advantages and present unique challenges for in vivo studies. This comparison aims to provide a clear, data-driven overview to aid in the selection of the appropriate tool for your specific research needs.
Mechanism of Action and Receptor Selectivity
Both Galnon and NAX 5055 exert their effects by activating galanin receptors (GalRs), which are G protein-coupled receptors. There are three main subtypes: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] In contrast, GalR2 predominantly couples to Gαq/11, activating phospholipase C and leading to an increase in intracellular calcium.[1][2]
Galnon is a non-peptide agonist with affinity for both GalR1 and GalR2.[4] Its action is primarily inhibitory, which is consistent with the activation of Gαi/o-coupled GalR1.[4][5]
NAX 5055 is a rationally designed peptide analogue with a preference for the GalR1 receptor subtype.[6] Its anticonvulsant action is thought to be mediated by reducing the vesicular release of the excitatory neurotransmitter glutamate (B1630785) and increasing the extracellular levels of the inhibitory neurotransmitter GABA.[6]
In Vivo Efficacy: A Tabular Comparison
Quantitative data on the in vivo anticonvulsant efficacy of this compound and NAX 5055 is crucial for study design. The following tables summarize the available data from key preclinical seizure models.
Table 1: Anticonvulsant Efficacy of NAX 5055 in Rodent Seizure Models
| Seizure Model | Species | Route of Administration | Effective Dose (ED50) | Citation |
| Frings Audiogenic Seizure | Mouse | Intraperitoneal (i.p.) | Potent activity observed | [7] |
| Corneal Kindling | Mouse | Intraperitoneal (i.p.) | Potent activity observed | [7] |
| 6 Hz (22, 32, and 44 mA) | Mouse | Intraperitoneal (i.p.) | High potency across all currents | [7][8] |
Table 2: Anticonvulsant Efficacy of Galnon in a Rodent Seizure Model
| Seizure Model | Species | Route of Administration | Observation | Citation |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | Intraperitoneal (i.p.) | Reduced seizure severity and increased latency at 2 mg/kg | [4][5] |
Note: Direct comparison of potency is challenging due to the use of different seizure models in the available literature.
Pharmacokinetics and Systemic Activity
A key consideration for in vivo research is the ability of a compound to be administered systemically and cross the blood-brain barrier to exert its effects in the central nervous system.
This compound , as a low-molecular-weight, non-peptide agonist, is designed to be systemically active.[4][5] The trifluoroacetate (B77799) (TFA) salt form is utilized to enhance its water solubility and stability.
NAX 5055 was specifically engineered for systemic activity and has been shown to be effective after intravenous, intraperitoneal, and subcutaneous administration.[7]
Potential Toxicological Considerations
This compound: The trifluoroacetate (TFA) counter-ion is a consideration. While generally considered to have low toxicity, its widespread presence and persistence in the environment are under scrutiny. However, specific toxicological studies directly linking the TFA in this compound to adverse in vivo effects in the context of anticonvulsant research are limited.
NAX 5055: Systemic administration of NAX 5055 has been shown to induce hyperglycemia and inhibit insulin (B600854) release in mice. This is a significant consideration for chronic in vivo studies and suggests that monitoring blood glucose levels may be necessary.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of common protocols for the in vivo seizure models mentioned.
Hz Seizure Model in Mice
This model is used to evaluate the efficacy of anticonvulsants against therapy-resistant partial seizures.
-
Animal Preparation: Adult male CF-1 mice are typically used. Prior to stimulation, a topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.
-
Drug Administration: The test compound (e.g., NAX 5055) or vehicle is administered via the desired route (e.g., i.p.) at a predetermined time before seizure induction.
-
Seizure Induction: A constant current (commonly 22, 32, or 44 mA) at a frequency of 6 Hz for a duration of 3 seconds is delivered through corneal electrodes using a specialized stimulator.[9][10][11][12][13]
-
Observation: Mice are observed for a set period (e.g., 2 minutes) for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[10] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.[9]
Corneal Kindling Seizure Model in Mice
This model is used to study the development of partial seizures that can secondarily generalize.
-
Animal Preparation: Adult male C57BL/6 or CF-1 mice are commonly used. A topical anesthetic is applied to the corneas.[6]
-
Kindling Procedure: Mice receive repeated corneal stimulations (e.g., 1.5 mA at 60 Hz for 3 seconds) twice daily.[6]
-
Seizure Scoring: The severity of the resulting seizure is scored based on a modified Racine scale.[6] Mice are considered fully kindled after exhibiting a certain number of consecutive stage 5 seizures (generalized tonic-clonic convulsions).[6]
-
Drug Testing: Once fully kindled, the mice can be used to test the efficacy of anticonvulsant compounds. The drug is administered prior to the electrical stimulation, and the resulting seizure score is recorded.
Frings Audiogenic Seizure Model
This model utilizes a specific strain of mice that are genetically susceptible to sound-induced seizures.
-
Animal Model: Frings audiogenic seizure-susceptible mice are used.[7][14][15][16]
-
Drug Administration: The test compound or vehicle is administered at a specific time before the auditory stimulus.
-
Seizure Induction: The mouse is placed in a sound-attenuating chamber and exposed to a high-intensity sound (e.g., 110 decibels at 11 KHz) for a fixed duration (e.g., 20 seconds).[7]
-
Observation: The animal is observed for a characteristic seizure progression, including wild running, loss of righting reflex, and tonic-clonic convulsions.[7][14] Protection is typically defined as the absence of the tonic hindlimb extension phase of the seizure.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin Receptors (GALR1, GALR2, and GALR3) Immunoexpression in Enteric Plexuses of Colorectal Cancer Patients: Correlation with the Clinico-Pathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 8. Frontiers | Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the Frings audiogenic seizure sensitive mouse? — Brain Stuff [brainstuff.org]
- 15. mdpi.com [mdpi.com]
- 16. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Galnon TFA and Endogenous Galanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide galanin receptor agonist, Galnon TFA, and the endogenous neuropeptide, galanin. The comparison focuses on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate their performance. A key finding is that while both molecules modulate the galanin system, their modes of action are fundamentally different, complicating a direct efficacy comparison. Endogenous galanin acts as a specific agonist at its receptors, whereas this compound exhibits a more complex pharmacology, including potential receptor-independent effects.
Executive Summary
Endogenous galanin is a neuropeptide that plays a role in a wide array of physiological processes by activating three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] Its effects are exclusively mediated through these receptors. This compound is a synthetic, non-peptide molecule designed as an agonist for galanin receptors.[2] However, emerging evidence suggests that Galnon's biological effects are not solely dependent on galanin receptor activation. It has been shown to penetrate the cell membrane and may directly activate intracellular G-proteins, and potentially interact with other GPCRs.[3] This dual mechanism of action is a critical differentiator from endogenous galanin.
Data Presentation: Binding Affinities
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species | Source |
| This compound | GalR1 | 11.7 µM | Not Specified | [2] |
| This compound | GalR2 | 34.1 µM | Not Specified | [2] |
| This compound | GalR3 | Not Reported | Not Specified |
Mechanisms of Action and Signaling Pathways
The efficacy of a ligand is determined by its ability to elicit a biological response upon binding to its target. For endogenous galanin and this compound, this involves the activation of downstream signaling pathways.
Endogenous Galanin
Endogenous galanin's effects are mediated by its interaction with three distinct receptor subtypes, each preferentially coupling to different G protein families, leading to varied intracellular responses.[4]
-
GalR1 and GalR3: These receptors primarily couple to the Gi/o family of G proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
-
GalR2: This receptor predominantly couples to the Gq/11 family of G proteins.[4] Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[5]
The distinct signaling pathways activated by galanin receptor subtypes underscore the pleiotropic nature of this neuropeptide's physiological functions.
This compound: A Dual Mechanism
This compound was initially developed as a galanin receptor agonist.[3] However, its pharmacological profile is more complex than that of a simple receptor agonist.
-
Receptor-Mediated Effects: this compound does bind to GalR1 and GalR2, and its effects in some studies, such as the alleviation of heat hyperalgesia, have been shown to be blocked by galanin receptor antagonists, suggesting a receptor-mediated mechanism in those contexts.[6]
-
Receptor-Independent Effects: A significant body of evidence indicates that Galnon can exert its effects independently of galanin receptors. Studies have shown that Galnon can penetrate the cell membrane and directly activate intracellular G-proteins.[3] Furthermore, some of its physiological effects, such as the stimulation of insulin (B600854) release from pancreatic islets, have been demonstrated to be unaffected by galanin receptor antagonists, indicating a mechanism that does not involve these receptors.[7]
This dual mechanism suggests that the physiological outcomes of this compound administration may be a composite of both on-target (galanin receptor-mediated) and off-target (receptor-independent) effects.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of endogenous galanin and this compound.
Experimental Workflow: Functional Assay
Caption: Generalized workflow for in vitro functional assays.
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize the binding and functional activity of ligands like this compound and endogenous galanin.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity of a ligand for a specific receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin), and varying concentrations of the unlabeled competitor ligand (this compound or endogenous galanin).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for GalR1/GalR3 activity)
Objective: To measure the ability of a ligand to activate Gi/o-coupled receptors and inhibit cAMP production.
Methodology:
-
Cell Preparation:
-
Seed cells expressing GalR1 or GalR3 in a multi-well plate and culture overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test ligand (this compound or endogenous galanin).
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.
-
Incubate for a defined period at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the ligand.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
-
Calcium Flux Functional Assay (for GalR2 activity)
Objective: To measure the ability of a ligand to activate Gq/11-coupled receptors and induce an increase in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Seed cells expressing GalR2 in a black-walled, clear-bottom multi-well plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage.
-
Incubate the cells in the dark at 37°C to allow for dye de-esterification.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the test ligand (this compound or endogenous galanin) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the log concentration of the ligand.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
-
Conclusion
A direct comparison of the efficacy of this compound and endogenous galanin is nuanced. While endogenous galanin acts as a specific agonist at its three receptor subtypes, each linked to distinct signaling pathways, this compound exhibits a more complex pharmacological profile. It not only interacts with galanin receptors but may also exert biological effects through receptor-independent mechanisms, such as direct G-protein activation.
For researchers in drug development, this distinction is critical. While this compound may produce similar in vivo effects to endogenous galanin in some models, the underlying mechanisms may differ. Therefore, attributing the effects of this compound solely to galanin receptor agonism may be an oversimplification. Future studies employing direct, parallel comparisons of this compound and endogenous galanin in a comprehensive panel of binding and functional assays across all three galanin receptor subtypes are necessary for a more complete understanding of their relative efficacies and mechanisms of action. This will be crucial for the development of more specific and targeted therapeutics for the galanin system.
References
- 1. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 4. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor | MDPI [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. agilent.com [agilent.com]
- 7. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Selectivity of Galnon TFA for GALR1 vs. GALR2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galnon TFA's selectivity for the galanin receptor 1 (GALR1) versus the galanin receptor 2 (GALR2) based on available in vitro experimental data. This document includes a summary of binding affinities, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Galnon, a non-peptide galanin receptor agonist, and its trifluoroacetate (B77799) salt (TFA) are utilized in research to probe the physiological roles of the galanin system. Understanding its selectivity for the different galanin receptor subtypes is crucial for the accurate interpretation of experimental results.
In Vitro Selectivity Profile of Galnon and a Comparison with Other Ligands
This compound has been characterized as a non-peptide agonist for both GALR1 and GALR2. Commercially available data indicates that Galnon exhibits a slight preference for GALR1 over GALR2 in competitive binding assays. The binding affinities (Ki) for Galnon are reported to be 11.7 µM for GALR1 and 34.1 µM for GALR2.[1] This suggests an approximately 3-fold higher affinity for GALR1.
For a comprehensive understanding, the binding affinities of this compound are presented alongside other commonly used galanin receptor ligands in the table below.
| Compound | Receptor | Ligand Type | Binding Affinity (Ki) |
| Galnon | GALR1 | Agonist | 11.7 µM [1] |
| GALR2 | Agonist | 34.1 µM [1] | |
| M40 | GALR1 | Antagonist | 1.82 nM[3] |
| GALR2 | Antagonist | 5.1 nM[3] | |
| M871 | GALR1 | Antagonist | 420 nM[3] |
| GALR2 | Antagonist | 13.1 nM[3] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of in vitro data for galanin receptor ligands, detailed experimental protocols are essential. Below are representative protocols for radioligand binding and functional assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rat GALR1 (e.g., Bowes melanoma cells) or GALR2.[2]
-
Radioligand: [125I]-Galanin.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound, and 25 µL of [125I]-Galanin (at a final concentration close to its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-50 µg of protein).
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).
-
Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are critical to determine whether a ligand acts as an agonist or antagonist and to quantify its potency (EC50 or IC50).
cAMP Inhibition Assay (for GALR1): This assay measures the ability of a GALR1 agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).
Materials:
-
HEK293 or CHO cells stably expressing GALR1.
-
Forskolin.
-
Test compound: this compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).
Procedure:
-
Seed the GALR1-expressing cells in a 96- or 384-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for the inhibition of cAMP production.
Intracellular Calcium Mobilization Assay (for GALR2): This assay measures the ability of a GALR2 agonist to stimulate an increase in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing GALR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
A fluorescent plate reader with an injection system.
Procedure:
-
Seed the GALR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence using the plate reader.
-
Inject varying concentrations of this compound and monitor the change in fluorescence over time.
-
The peak fluorescence intensity is used to generate a dose-response curve and calculate the EC50 value for calcium mobilization.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in determining this compound's selectivity and the downstream consequences of receptor activation, the following diagrams are provided.
References
Comparative Analysis of Galnon TFA Cross-Reactivity with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Galnon TFA's interaction with its primary targets, the galanin receptors (GALR1 and GALR2), and its documented cross-reactivity with other neuropeptide receptor systems. The information presented is intended to assist researchers in interpreting experimental results and to guide future drug development efforts.
Overview of this compound
This compound is the trifluoroacetate (B77799) salt of Galnon, a non-peptide agonist for galanin receptors. While initially identified as a selective ligand for galanin receptors, subsequent research has revealed a more complex pharmacological profile. Evidence suggests that the biological effects of Galnon may not be solely attributable to its activity at galanin receptors, indicating interactions with other G-protein coupled receptors (GPCRs) and signaling pathways.
Target Receptor Binding Profile
This compound is known to bind to galanin receptors GALR1 and GALR2 with micromolar affinity. The following table summarizes the reported binding affinities.
| Receptor | Ligand | K_i_ (µM) | Species |
| GALR1 | Galnon | 11.7[1] | Human |
| GALR2 | Galnon | 34.1[1] | Human |
Cross-Reactivity with Other Neuropeptide Receptors
A key study by Rajarao et al. (2007) investigated the broader receptor binding profile of Galnon and identified cross-reactivity with several other neuropeptide receptors at a concentration of 10 µM. While specific K_i_ or IC50 values for these interactions were not provided in the publication, the study demonstrated that Galnon exhibits affinity for the following receptors:
-
Neuropeptide Y (NPY) Y1 receptor
-
Neurokinin 2 (NK2) receptor
-
Muscarinic M5 receptor
-
Somatostatin (B550006) receptors
This cross-reactivity is an important consideration for in vitro and in vivo studies using Galnon, as its observed effects may be mediated, in part, by these off-target interactions.
Experimental Methodologies
The assessment of Galnon's binding affinity and cross-reactivity typically involves competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
General Radioligand Binding Assay Protocol
This protocol outlines the fundamental steps for a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor.
-
Receptor Preparation:
-
Cell membranes expressing the target receptor (e.g., GALR1, NPY Y1) are prepared from cultured cells or tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Buffer:
-
A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors to prevent receptor degradation.
-
-
Competitive Binding Reaction:
-
A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of a known, high-affinity unlabeled ligand for the target receptor.
-
-
Incubation:
-
The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value can be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
The cross-reactivity of Galnon with NPY Y1, NK2, M5, and somatostatin receptors was identified using a commercially available screening panel (Novascreen), which employs standardized radioligand binding assays for a wide range of receptors.
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the primary signaling pathways of galanin receptors, the following diagrams are provided.
Caption: Workflow for Receptor Cross-Reactivity Assessment.
Caption: Galanin Receptor Signaling Pathways.
Conclusion
This compound, while a valuable tool for studying the galaninergic system, is not a completely selective ligand. Its cross-reactivity with NPY Y1, NK2, M5, and somatostatin receptors at micromolar concentrations necessitates careful interpretation of experimental data. Researchers should consider the potential for off-target effects, particularly when using higher concentrations of this compound. Further studies are warranted to quantify the binding affinities of Galnon at these non-galanin receptors to better understand its full pharmacological profile. Additionally, the ability of Galnon to directly activate G-proteins independent of receptor interaction presents another layer of complexity that should be acknowledged in the design and interpretation of studies utilizing this compound.
References
A Comparative Guide to Galnon TFA and Galanin (2-11) in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of two prominent galanin receptor ligands: the non-peptide agonist Galnon (B1674412) TFA and the endogenous peptide fragment galanin (2-11). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies on the galaninergic system.
Introduction
Galanin is a neuropeptide that exerts its biological effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in a wide array of physiological and pathophysiological processes, including pain perception, neuroprotection, inflammation, and mood regulation. Consequently, ligands that selectively target these receptors are invaluable tools for both basic research and drug development. This guide focuses on two such ligands, Galnon TFA and galanin (2-11), comparing their binding affinities and functional potencies at the three galanin receptor subtypes.
Overview of this compound and Galanin (2-11)
This compound is a trifluoroacetate (B77799) salt of Galnon, a non-peptide small molecule agonist of galanin receptors. Its smaller size and non-peptidic nature offer potential advantages in terms of stability and blood-brain barrier permeability compared to peptide-based ligands.
Galanin (2-11) is a C-terminally amidated peptide fragment of the full-length galanin neuropeptide. It lacks the N-terminal glycine (B1666218) residue, which is crucial for high-affinity binding to the GalR1 receptor, thereby conferring a degree of receptor selectivity.
Quantitative Comparison of Functional Parameters
The following tables summarize the available quantitative data for this compound and galanin (2-11) from various in vitro functional assays.
Table 1: Receptor Binding Affinity (Ki)
| Compound | GalR1 | GalR2 | GalR3 | Species |
| This compound | 11.7 µM[1][2] | 34.1 µM[1][2] | Data not available | Not specified |
| Galanin (2-11) | Low affinity[3] | Data not available | ~200 nM (pKi = 6.7)[4] | Human[4] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50)
| Compound | Assay Type | GalR1 | GalR2 | GalR3 | Cell Line |
| This compound | cAMP Inhibition | Inactive at 10 µM[5] | Data not available | Data not available | Rat GalR1 expressing cells[5] |
| Adenylate Cyclase Inhibition | Active (EC50 not specified)[6] | Data not available | Data not available | Not specified | |
| Galanin (2-11) | GTPγS Binding | 4.4 µM (very low efficacy)[7] | Data not available | Data not available | Bowes melanoma cells (endogenously expressing hGalR1)[7] |
| Inositol (B14025) Phosphate (B84403) Accumulation | Data not available | 1.01 ± 0.18 µM (for Ala5-galanin (2-11))[8] | Data not available | CHO cells expressing hGalR2[8] | |
| Calcium Mobilization | No effect[9] | Data not available | Data not available | Rat myenteric neurons[9] |
Note: A lower EC50 value indicates a higher potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of the galanin receptors and a general workflow for functional characterization of galanin receptor ligands.
Galanin Receptor Signaling Pathways
Experimental Workflow for Functional Characterization
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing the galanin receptor of interest (GalR1, GalR2, or GalR3) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and varying concentrations of the unlabeled test compound (this compound or galanin (2-11)).
-
Separation and Detection: The reaction is terminated by rapid filtration through a filter plate, which separates the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity of ligands at Gαi/o-coupled receptors like GalR1 and GalR3.
-
Cell Culture and Plating: Cells expressing the receptor of interest are plated in a multi-well plate.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured, and the data are used to generate a dose-response curve from which the EC50 (or IC50 for an antagonist) is determined.
Inositol Phosphate (IP) Functional Assay
This assay is used to measure the functional activity of ligands at Gαq/11-coupled receptors like GalR2.
-
Cell Culture and Labeling: Cells expressing GalR2 are cultured in the presence of myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.
-
Stimulation: The cells are washed and then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.
-
Detection and Data Analysis: The radioactivity of the eluted inositol phosphates is measured by scintillation counting. The data are used to construct a dose-response curve and determine the EC50 of the agonist.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation and can be used for all three galanin receptor subtypes.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.
-
Binding Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test agonist.
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax).
Summary and Conclusion
-
This compound is a non-peptide agonist with micromolar affinity for GalR1 and GalR2.[1][2] Functional data suggests it is an agonist at Gαi/o-coupled receptors, but it appears to have low functional activity at rat GalR1 in a cAMP assay at a concentration of 10 µM.[5][6] A significant lack of publicly available functional potency data (EC50 values) for this compound at all three galanin receptors limits a comprehensive functional comparison.
-
Galanin (2-11) is a peptide agonist that displays selectivity for GalR2 and GalR3 over GalR1.[3] It has very low functional efficacy at GalR1.[7] While it is a known agonist at GalR2 and GalR3, specific EC50 values for the unmodified peptide in functional assays are not consistently reported.[10] A modified version, Ala5-galanin (2-11), demonstrates full agonism at human GalR2 with an EC50 in the low micromolar range.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1. | Sigma-Aldrich [merckmillipore.com]
- 10. Galanin (2-11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galnon TFA and Other Non-Peptide Galanin Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galnon (B1674412) TFA and other non-peptide galanin agonists, supported by experimental data. This document delves into their performance, binding affinities, and functional activities, offering a comprehensive resource for selecting the appropriate tool for neuroscience and metabolic research.
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, plays a crucial role in regulating a variety of physiological processes, including pain, inflammation, seizures, and metabolism. Its actions are mediated through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. The development of non-peptide agonists for these receptors has been a key focus in drug discovery, offering the potential for improved pharmacokinetic properties over their peptide counterparts. This guide focuses on a comparative analysis of Galnon TFA and other notable non-peptide galanin agonists.
Performance Comparison of Non-Peptide Galanin Agonists
The landscape of non-peptide galanin agonists is currently dominated by a few key compounds, with Galnon and Galmic being the most extensively studied. These agonists exhibit distinct profiles in terms of their affinity and selectivity for the galanin receptor subtypes.
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity | Key In Vivo Effects |
| This compound | GALR1 and GALR2 | GALR1: 11.7 µM GALR2: 34.1 µM[1][2][3][4] | Agonist; inhibits adenylate cyclase.[2][5] | Anticonvulsant and anxiolytic effects.[1][2][3][4] |
| Galmic | GALR1 selective | GALR1: 34.2 µM GALR2: No affinity up to 100 µM[6] | Agonist; suppresses long-term potentiation.[6] | Anticonvulsant, antidepressant-like, and analgesic effects.[6] |
This compound emerges as a non-selective agonist with a moderate affinity for both GALR1 and GALR2.[1][2][3][4] Its ability to activate both receptor subtypes makes it a useful tool for studying the combined effects of GALR1 and GALR2 signaling. In vivo studies have demonstrated its efficacy as an anticonvulsant and anxiolytic agent.[1][2][3][4]
In contrast, Galmic displays a clear preference for the GALR1 receptor, with virtually no affinity for GALR2 at concentrations up to 100 µM.[6] This selectivity makes Galmic a valuable pharmacological tool for dissecting the specific roles of GALR1 in various physiological and pathological processes. Its in vivo profile is broader than that of Galnon, showing antidepressant-like and analgesic properties in addition to its anticonvulsant effects.[6]
It is important to note that both Galnon and Galmic have been reported to have potential off-target effects, interacting with other GPCRs such as dopamine, ghrelin, and melanocortin receptors.[7] Researchers should consider these off-target activities when interpreting experimental results. One study also indicated that Galnon can interact with NPY1, NK2, M5, and somatostatin (B550006) receptors.[8]
Galanin Receptor Signaling Pathways
The three galanin receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.
-
GALR1 and GALR3 primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with inhibitory neuronal effects.
-
GALR2 , on the other hand, predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). GALR2 activation is often linked to neurotrophic and regenerative effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific galanin receptor subtype.
Materials:
-
Cell membranes expressing the galanin receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [125I]-labeled galanin)
-
Test compound (non-peptide agonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in binding buffer.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled galanin).
-
Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for Gi-coupled Receptors (GALR1/GALR3)
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing the Gi-coupled galanin receptor (e.g., GALR1 or GALR3)
-
Test compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed the cells in a suitable multi-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This step is performed in the continued presence of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Functional Assay: Inositol Phosphate (B84403) (IP) Accumulation for Gq-coupled Receptors (GALR2)
This assay measures the activation of PLC by quantifying the accumulation of inositol phosphates, a downstream product of Gq signaling.
Materials:
-
Cells expressing the Gq-coupled galanin receptor (GALR2)
-
Test compound
-
[3H]-myo-inositol
-
LiCl (to inhibit inositol monophosphatase)
-
Dowex resin (for separation of inositol phosphates)
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.
-
Stimulation: Add the test compound at various concentrations and incubate for a defined period to allow for IP accumulation.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the [3H]-inositol phosphates from other labeled compounds using anion-exchange chromatography (e.g., with Dowex resin).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the test compound concentration.
-
Determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal effect.
-
Conclusion
The development of non-peptide galanin agonists like this compound and Galmic has provided researchers with valuable tools to explore the complex biology of the galanin system. This compound, with its dual activity at GALR1 and GALR2, is suitable for investigating the combined roles of these receptors. In contrast, the GALR1 selectivity of Galmic allows for more targeted studies of this specific receptor subtype. The choice of agonist will ultimately depend on the specific research question and the desired pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide are intended to support the design and interpretation of experiments aimed at further elucidating the therapeutic potential of targeting galanin receptors. As the field progresses, the discovery of new non-peptide agonists with improved selectivity and pharmacokinetic properties will undoubtedly accelerate our understanding of the galaninergic system and its role in health and disease.
References
- 1. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of galmic: A nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galmic, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: Galnon TFA vs. Traditional Anticonvulsants
A Comparative Analysis of Efficacy, Mechanism of Action, and Safety in Rodent Models of Seizures and Epilepsy
For researchers and drug development professionals navigating the landscape of anticonvulsant therapies, understanding the preclinical performance of novel compounds relative to established treatments is paramount. This guide provides a head-to-head comparison of Galnon TFA, a nonpeptide galanin receptor agonist, with traditional anticonvulsants—diazepam, phenytoin (B1677684), valproate, and levetiracetam (B1674943). The following sections detail their comparative efficacy in validated rodent seizure models, delineate their distinct mechanisms of action through signaling pathway diagrams, and summarize their preclinical safety profiles. All experimental data is presented in standardized tables, and methodologies are provided for key assays to facilitate reproducibility and critical evaluation.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of this compound has been evaluated in two standard rodent models: the pentylenetetrazole (PTZ)-induced seizure model in mice, which mimics generalized seizures, and the self-sustaining status epilepticus (SSSE) model in rats, a model of prolonged and drug-resistant seizures. The following tables provide a comparative summary of the available preclinical data for this compound and traditional anticonvulsants in these models. It is important to note that these are indirect comparisons, as the compounds were not tested in the same head-to-head studies.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model assesses the ability of a compound to prevent or delay the onset of generalized seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.
| Compound | Dose | Route of Administration | Seizure Parameter | Outcome |
| This compound | 2 mg/kg | i.p. | Maximal Seizure Score | Lowered from 4.5 to 1.45[1] |
| 2 mg/kg | i.p. | Seizure Latency | Increased 3-fold compared to controls[1] | |
| Diazepam | 0.5-2 mg/kg | i.p. | Tonic Extensor Seizure | Dose-dependent anticonvulsant effect[2] |
| 30 mg/kg | i.p. | Myoclonic Seizure Onset | Significantly delayed[3] | |
| 30 mg/kg | i.p. | Tonic Hindlimb Extension Onset | Significantly delayed[3] | |
| Phenytoin | 20-40 mg/kg | i.p. | PTZ Threshold | Significantly increased for myoclonic jerks, generalized clonus, and tonic extensor phases[2] |
| 10 mg/kg | i.p. | PTZ Threshold | No significant increase[2] | |
| Valproate | 300 mg/kg | i.p. | Seizure Protection | Protection against seizures for up to 4 hours[4] |
| Levetiracetam | up to 540 mg/kg | i.p. | Anticonvulsant Activity | Devoid of activity in the maximal PTZ seizure test[5] |
Self-Sustaining Status Epilepticus (SSSE) Model in Rats
This model evaluates a compound's efficacy in terminating ongoing, prolonged seizure activity, a hallmark of status epilepticus.
| Compound | Route of Administration | Seizure Parameter | Outcome |
| This compound | Intrahippocampal | Duration of SSSE | Shortened the duration[6] |
| Diazepam | i.p. | Development of Epilepsy after SE | Reduced the percentage of epileptic animals from 94% to 42% (when given 2h after SE onset)[7] |
| i.p. | Seizure Frequency in Epileptic Animals | Reduced from a median of 16.4 seizures/day to 0.4 seizures/day[7] | |
| Phenytoin | i.p. | Termination of Generalized Seizures | Effective in terminating seizures[8] |
| Valproate | i.p. | Neuronal Damage after SE | Completely counteracted neuronal damage in the hippocampus[9] |
| i.p. | Spontaneous Seizures after SE | Did not prevent the occurrence of spontaneous seizures[9] | |
| Levetiracetam | i.v. | Attenuation of Seizure Activity | Dose-dependent attenuation of behavioral seizure activity[10] |
| i.v. | Neuronal Injury | Reduction of neuronal injury[11][12] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol is designed to assess the anticonvulsant efficacy of a test compound against chemically-induced generalized seizures.
1. Animals: Male albino mice (e.g., Laka strain) weighing between 22 and 30 g are used. Animals are housed under standard laboratory conditions with free access to food and water.[2]
2. PTZ Solution Preparation: Pentylenetetrazole is dissolved in sterile 0.9% saline to a concentration of 2 mg/mL. The solution should be prepared fresh on the day of the experiment.[6][13]
3. Drug Administration:
- The test compound (e.g., this compound) or a traditional anticonvulsant is administered via the desired route (e.g., intraperitoneally, i.p.).
- A vehicle control group receives an equivalent volume of the vehicle (e.g., saline).
- A pre-determined pretreatment time is allowed to elapse to ensure peak compound activity at the time of PTZ challenge (e.g., 15 minutes for this compound).[1]
4. PTZ Induction of Seizures:
- A subconvulsive dose of PTZ (e.g., 35 mg/kg for C57BL/6 mice) is injected i.p.[13] The exact dose may need to be adjusted based on the mouse strain, as sensitivity can vary.[13]
- Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure threshold.[2]
5. Observation and Scoring:
- Immediately after PTZ administration, mice are placed in individual observation chambers.
- Animals are observed for a period of 30 minutes for the onset and severity of seizures.[14]
- Seizure activity is scored using a standardized scale, such as:
- Score 0: No behavioral seizures
- Score 1: Myoclonic jerks
- Score 2: Straub's tail (rigid, erect tail)
- Score 3: Clonus (convulsive movements of the limbs)
- Score 4: Forelimb clonus with loss of righting reflex
- Score 5: Tonic-clonic seizure
- Score 6: Death[13][14]
- The latency to the first seizure and the maximal seizure score for each animal are recorded.
6. Data Analysis:
- The mean maximal seizure score and the mean seizure latency are calculated for each treatment group.
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control group.
Perforant Path Stimulation-Induced Self-Sustaining Status Epilepticus (SSSE) in Rats
This protocol is used to induce a state of prolonged, drug-resistant seizures to evaluate the efficacy of compounds in terminating status epilepticus.
1. Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
2. Surgical Implantation of Electrodes:
- Rats are anesthetized, and a stimulating electrode is stereotaxically implanted in the perforant path, a major excitatory pathway to the hippocampus.
- A recording electrode is implanted in the dentate gyrus of the hippocampus to monitor seizure activity.
- Animals are allowed to recover from surgery for at least one week.
3. Induction of SSSE:
- Conscious, freely moving rats are subjected to continuous electrical stimulation of the perforant path.
- Stimulation parameters are typically a train of pulses (e.g., 10 seconds on, 10 seconds off) for a duration of 30 to 90 minutes.
- The development of self-sustaining seizure activity is confirmed by observing continuous epileptiform discharges on the electroencephalogram (EEG) even after the termination of the electrical stimulation.
4. Drug Administration:
- Once SSSE is established, the test compound (e.g., this compound) or a traditional anticonvulsant is administered via the desired route (e.g., intrahippocampal injection or systemic administration).
- A vehicle control group receives an equivalent volume of the vehicle.
5. Monitoring and Data Analysis:
- EEG activity is continuously monitored to determine the duration of the status epilepticus.
- The primary endpoint is the time taken for the seizure activity to terminate following drug administration.
- Statistical analysis is used to compare the duration of SSSE between the treatment and control groups.
Mechanisms of Action and Signaling Pathways
The anticonvulsant effects of this compound and traditional antiepileptic drugs are mediated through distinct molecular targets and signaling pathways.
This compound Signaling Pathway
This compound acts as an agonist at galanin receptors, primarily GalR1. Activation of GalR1, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability.
Caption: this compound signaling pathway.
Traditional Anticonvulsant Signaling Pathways
Traditional anticonvulsants exert their effects through various mechanisms, primarily by modulating voltage-gated ion channels or enhancing GABAergic inhibition.
Caption: Mechanisms of traditional anticonvulsants.
Experimental Workflow
The preclinical evaluation of novel anticonvulsant candidates typically follows a standardized workflow, from initial screening in acute seizure models to more complex chronic epilepsy models.
Caption: Preclinical anticonvulsant drug discovery workflow.
Preclinical Safety and Tolerability
The safety profile of an anticonvulsant is as critical as its efficacy. The following table summarizes the reported preclinical adverse effects of this compound and traditional anticonvulsants in rodent models.
| Compound | Reported Preclinical Adverse Effects in Rodents |
| This compound | No adverse effects have been reported in the initial preclinical studies. |
| Diazepam | Sedation, motor impairment, development of tolerance with chronic use.[15][16][17] |
| Phenytoin | Ataxia, motor impairment, neurotoxicity at high doses, potential for teratogenic effects.[4][11][18][19] |
| Valproate | Sedation, motor impairment, hepatotoxicity, pancreatitis, testicular atrophy, and teratogenic effects at high doses.[1][20][21][22] |
| Levetiracetam | Generally well-tolerated with a high safety margin; slight reversible sedation at very high doses.[5][23][24] |
Conclusion
This compound demonstrates a promising and unique preclinical profile as an anticonvulsant. Its efficacy in both generalized seizure and status epilepticus models, coupled with a novel mechanism of action targeting the galanin system, distinguishes it from traditional antiepileptic drugs. The indirect comparison with diazepam, phenytoin, valproate, and levetiracetam suggests that this compound has the potential for a broad spectrum of activity. Furthermore, its initial preclinical assessment indicates a favorable safety profile. However, it is crucial to emphasize that these are preclinical findings in rodent models. Further head-to-head comparative studies and extensive clinical trials are necessary to fully elucidate the therapeutic potential and safety of this compound in the treatment of epilepsy. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this novel anticonvulsant candidate.
References
- 1. Preclinical toxicology of the anticonvulsant calcium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. The effect of levetiracetam on status epilepticus-induced neuronal death in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with valproate after status epilepticus: effect on neuronal damage, epileptogenesis, and behavioral alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous Levetiracetam in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous--Levetiracetam-in-the-Rat-Pilocarpine-Induced-Status-Epilepticus-Model--Behavioral--physiological-and-histological-studies [aesnet.org]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 14. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 16. Tolerance to the anti-pentylenetetrazole effects of diazepam in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral analysis of diazepam-induced memory deficits: evidence for sedation-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-response effects of prenatal phenytoin exposure in rats: effects on early locomotion, maze learning, and memory as a function of phenytoin-induced circling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of phenytoin-induced toxicity in freshly isolated rat hepatocytes and the protective effects of taurine and/or melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Early Postnatal Exposure to Valproate on Neurobehavioral Development and Regional BDNF Expression in Two Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of valproic acid on appetitive and aversive instrumental learning in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of levetiracetam, a novel antiepileptic drug, on convulsant activity in two genetic rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Galnon TFA's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of Galnon (B1674412) TFA with other established anxiolytic agents. The information presented herein is based on available preclinical experimental data, offering insights into the specificity and mechanistic profile of this galanin receptor agonist.
Executive Summary
Galnon TFA, a non-peptide agonist of galanin receptors 1 and 2 (GALR1/GALR2), has demonstrated notable anxiolytic-like properties in preclinical studies. Its mechanism of action, distinct from classical anxiolytics like benzodiazepines, suggests a potential for a more specific anxiolytic effect with a different side-effect profile. This guide will delve into the experimental data supporting Galnon's anxiolytic activity, compare it with alternative therapies, and provide detailed experimental protocols and signaling pathway diagrams to facilitate further research and development.
Comparative Analysis of Anxiolytic Performance
The anxiolytic potential of this compound has been evaluated in various rodent models of anxiety. While direct head-to-head comparative studies with other anxiolytics are limited, existing data allows for an objective assessment of its efficacy.
Data from Animal Models of Anxiety
The following tables summarize the quantitative data from key preclinical studies assessing the anxiolytic-like effects of Galnon and comparator drugs.
Table 1: Effect of Galnon in the Elevated Zero Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) |
| Vehicle | - | ~40 |
| Galnon | 0.3 | ~55 |
| Galnon | 1.0 | ~65 |
| Galnon | 3.0 | ~75 |
Data adapted from Rajarao et al., 2007. The study used an elevated zero maze, a variant of the elevated plus maze, to assess anxiety-like behavior in rats. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[1]
Table 2: Effect of Diazepam in the Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | ~15% | ~20% |
| Diazepam | 1.0 | ~40% | ~45% |
| Diazepam | 2.0 | ~50% | ~55% |
Representative data compiled from multiple studies. Diazepam, a benzodiazepine, is a standard positive control in this assay and robustly increases exploration of the open arms.
Table 3: Effect of Buspirone in the Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | ~15% | ~20% |
| Buspirone | 1.0 | ~25% | ~30% |
| Buspirone | 5.0 | ~35% | ~40% |
Representative data compiled from multiple studies. Buspirone, a 5-HT1A receptor partial agonist, also demonstrates anxiolytic effects in this model.
Specificity of Action
A key aspect of this compound's potential is its specificity. Unlike benzodiazepines, which act on GABA-A receptors throughout the central nervous system and can cause sedation and motor impairment, Galnon's action is targeted to galanin receptors.
-
GABAergic Modulation: Studies suggest that Galnon's anxiolytic effects may be mediated, at least in part, through the modulation of GABAergic transmission, particularly in the amygdala, a brain region critically involved in fear and anxiety.[1] Acute administration of galnon has been shown to elevate GABA levels in the rat amygdala.[1]
-
Lack of Sedative Effects: At anxiolytic doses, Galnon has not been reported to produce significant sedative effects or impair motor coordination, which is a common side effect of benzodiazepines. This suggests a more specific anxiolytic action.
-
Receptor Subtype Specificity: Galnon acts as an agonist at both GALR1 and GALR2. The distinct signaling pathways of these receptors (discussed in Section 3) may contribute to its overall behavioral effects. The anxiolytic effects of galanin itself appear to be mediated, at least in part, through GALR1.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are standardized protocols for the key behavioral assays mentioned.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[3]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
Key parameters measured include the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety and aversion to open spaces.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[4]
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
A rodent is placed in the center of the open field.
-
Behavior is recorded for a specified period (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the central zone without significantly altering overall locomotor activity. A decrease in total distance traveled can indicate sedative effects.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for assessing the specificity of this compound.
This compound (Galanin Receptor Agonist)
This compound exerts its effects by activating GALR1 and GALR2, which are G-protein coupled receptors (GPCRs).[5]
-
GALR1 Signaling: GALR1 primarily couples to Gi/o proteins. Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade is generally associated with neuronal inhibition.[5]
-
GALR2 Signaling: GALR2 signaling is more diverse. It can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[6] GALR2 can also couple to Gi/o proteins.[6]
This compound Signaling Pathways
Benzodiazepines
Benzodiazepines (e.g., Diazepam) are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This widespread neuronal inhibition results in their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Benzodiazepine Mechanism of Action
Buspirone
Buspirone is a partial agonist at serotonin (B10506) 5-HT1A receptors. Its anxiolytic effect is thought to be mediated by its action on presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release but leads to a downregulation of these autoreceptors with chronic treatment, ultimately enhancing serotonergic neurotransmission.
Buspirone Mechanism of Action
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anxiolytic potential of a novel compound like this compound.
Anxiolytic Drug Discovery Workflow
Conclusion
This compound presents a promising profile as an anxiolytic agent with a potentially more specific mechanism of action compared to traditional anxiolytics. The available preclinical data indicates its efficacy in animal models of anxiety, likely mediated through the activation of galanin receptors and subsequent modulation of GABAergic neurotransmission. Its apparent lack of sedative side effects at anxiolytic doses is a significant advantage. However, to fully assess its therapeutic potential and specificity, further research is warranted, particularly direct, quantitative comparative studies against standard-of-care anxiolytics in a broader range of behavioral paradigms. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional regulation of stress responses by galanin in mice: Involvement of galanin receptor subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Galnon TFA: A Guide to Essential Control Experiments
For researchers investigating the galanin system, Galnon trifluoroacetate (B77799) (TFA) serves as a valuable non-peptide agonist for the galanin receptors 1 and 2 (GALR1/GALR2). Its ability to cross the blood-brain barrier makes it a powerful tool for in vivo studies. However, rigorous validation of its mechanism of action is paramount to ensure that observed physiological effects are indeed mediated by the target receptors. This guide compares essential control experiments to validate Galnon TFA's activity, providing detailed protocols and quantitative benchmarks for robust and reliable results.
Section 1: Verifying Target Engagement and Specificity
The foundational step in validating this compound is to confirm its direct interaction with the intended galanin receptors. Competitive binding assays are the gold standard for this purpose. These experiments quantify the affinity of this compound for GALR1 and GALR2 by measuring its ability to displace a radiolabeled ligand.
Control Experiment 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound compared to the endogenous ligand (galanin) and demonstrates a lack of affinity for unrelated receptors (negative control).
Table 1: Comparative Binding Affinity (Ki) at Human Galanin Receptors
| Compound | GALR1 (Ki, μM) | GALR2 (Ki, μM) | Notes |
| This compound | 11.7 | 34.1 | Non-peptide agonist. |
| Galanin (Positive Control) | ~0.0005 | ~0.0005 | Endogenous high-affinity peptide ligand. |
| Substance X (Negative Control) | > 100 | > 100 | Structurally unrelated compound with no expected affinity. |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer : Use a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
Reaction Mixture : In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a radioligand (e.g., ¹²⁵I-galanin, at a concentration near its Kd), and varying concentrations of the unlabeled competitor (this compound, galanin, or a negative control).
-
Incubation : Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration : Rapidly filter the reaction mixture through a glass fiber filter mat (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing : Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Visualization: Principle of Competitive Binding
Caption: Competitive binding assay workflow.
Section 2: Assessing Functional Receptor Activation
Binding to a receptor does not guarantee activation. Functional assays are crucial to demonstrate that this compound acts as an agonist, initiating the downstream signaling cascade characteristic of the target receptor.
Control Experiment 2: Gαᵢ-Coupled cAMP Inhibition Assay (for GALR1)
GALR1 is a Gαᵢ-coupled receptor, meaning its activation inhibits the production of cyclic AMP (cAMP). This experiment measures this compound's ability to reduce forskolin-stimulated cAMP levels.
Table 2: Functional Potency (EC₅₀) in cAMP Inhibition Assay
| Compound | EC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | ~250 | ~85% |
| Galanin (Positive Control) | ~5 | ~95% |
| Vehicle (Negative Control) | No effect | 0% |
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture : Plate CHO-K1 cells stably expressing human GALR1 in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation : Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 20 minutes to prevent cAMP degradation.
-
Agonist Treatment : Add varying concentrations of this compound or galanin to the wells.
-
Stimulation : After 10 minutes, add a fixed concentration of forskolin (B1673556) (e.g., 5 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.
-
Incubation : Incubate for an additional 15-20 minutes at 37°C.
-
Cell Lysis & Detection : Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA). The signal will be inversely proportional to the agonist's effect.
-
Data Analysis : Plot the cAMP levels against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.
Visualization: GALR1 Signaling Pathway
Caption: Gαᵢ-mediated inhibition of cAMP production.
Control Experiment 3: Gαq-Coupled pERK Activation Assay (for GALR2)
GALR2 couples to Gαq proteins, which activate the MAPK/ERK signaling pathway. A Western blot for phosphorylated ERK (pERK) provides a robust readout of GALR2 activation.
Table 3: Downstream Signaling Activation (pERK/Total ERK Ratio)
| Treatment | Fold Change in pERK/ERK Ratio (vs. Vehicle) |
| This compound (10 µM) | ~2.5-fold |
| Galanin (100 nM) (Positive Control) | ~3.5-fold |
| Vehicle (Negative Control) | 1.0-fold (baseline) |
Experimental Protocol: Western Blot for pERK Activation
-
Cell Culture & Starvation : Plate cells expressing GALR2 (e.g., HEK293) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation : Treat cells with this compound, galanin, or vehicle for a predetermined time (typically 5-10 minutes).
-
Lysis : Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an ECL substrate and image using a chemiluminescence detector.
-
-
Stripping and Reprobing : Strip the membrane and reprobe with a primary antibody for total ERK1/2 as a loading control.
-
Data Analysis : Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the pERK/Total ERK ratio for each sample and normalize to the vehicle control to determine the fold change.
Section 3: Confirming On-Target Action with Antagonists
The most definitive way to prove that this compound's effects are mediated by galanin receptors is to show that they can be blocked by a specific antagonist. Pre-treatment with a known GALR antagonist should prevent the functional response to this compound.
Control Experiment 4: Antagonist Blockade of Functional Response
This experiment demonstrates that the effects observed in the cAMP or pERK assays are specifically blocked by a galanin receptor antagonist, such as M35.
Table 4: Antagonist Effect on this compound-Mediated cAMP Inhibition
| Condition | This compound EC₅₀ (nM) | Notes |
| This compound alone | ~250 | Baseline potency. |
| This compound + M35 (100 nM) | > 2000 | A significant rightward shift in the dose-response curve indicates competitive antagonism. |
Experimental Protocol: Antagonist Challenge
-
Follow the protocol for the chosen functional assay (cAMP or pERK).
-
Antagonist Pre-incubation : Before adding this compound, pre-incubate a set of wells with a fixed concentration of a galanin receptor antagonist (e.g., M35) for 15-20 minutes.
-
Agonist Addition : Add the dose-response curve of this compound to both the antagonist-treated and untreated wells.
-
Data Analysis : Compare the agonist dose-response curves in the presence and absence of the antagonist. A rightward shift in the EC₅₀ value demonstrates specific, competitive blockade at the receptor.
Visualization: Logic of Antagonist Blockade
Caption: Antagonist prevents agonist-receptor interaction.
Conclusion
By systematically applying these control experiments, researchers can confidently validate that the observed effects of this compound are due to its specific action as an agonist at galanin receptors. This multi-faceted approach—confirming binding, quantifying functional agonism, and demonstrating specific blockade by an antagonist—provides the necessary rigor for interpreting experimental results and advancing our understanding of the galanin system's role in health and disease.
Safety Operating Guide
Proper Disposal of Galnon TFA: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Galnon TFA (trifluoroacetate salt) is a critical aspect of laboratory safety and environmental responsibility. Although this compound itself is not classified as a hazardous substance, its trifluoroacetate (B77799) (TFA) counter-ion necessitates specific handling and disposal protocols.[1][2] Trifluoroacetic acid is a strong, corrosive acid that can be harmful to aquatic life, requiring that waste containing this chemical be treated as hazardous.[3] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is essential to understand the hazards associated with this compound and to take appropriate safety measures. The primary concern is the presence of the TFA salt.
Key Safety and Handling Information:
| Parameter | Specification | Source |
| Primary Hazard | Contains Trifluoroacetic acid (TFA) salt, which is corrosive and harmful to aquatic life. | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [3] |
| Work Environment | A well-ventilated area, preferably within a chemical fume hood. | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, bases, hydrides, and corrodible metals. | [1][4] |
| Spill Containment | Absorb with inert material (e.g., vermiculite, sand, or diatomite) and place in a suitable container for disposal. | [1][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe disposal of solid this compound, solutions containing this compound, and contaminated laboratory materials.
1. Personal Protective Equipment (PPE) and Work Area Preparation:
-
Always wear the appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]
-
Conduct all disposal procedures in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
2. Waste Segregation and Containerization:
-
This compound waste must be segregated from general laboratory waste.[3]
-
Use a designated hazardous waste container that is clearly labeled "Hazardous Waste" and specifies the contents, including "this compound" and "Trifluoroacetic Acid." Avoid using abbreviations.[4]
-
The container must be made of a compatible material, such as glass or polyethylene, and have a tight-fitting lid. Do not use metal containers.[3][4]
-
Keep the waste container securely closed when not in use.[3][4]
3. Disposal of Solid this compound Waste:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or other appropriate tool.
4. Disposal of Liquid this compound Waste:
-
Carefully pour liquid waste containing this compound into the designated hazardous waste container.
-
For solutions, it is crucial not to mix incompatible chemicals in the waste container.
5. Decontamination and Disposal of Contaminated Labware:
-
Rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) before disposal. The rinsate should be collected and disposed of as hazardous waste.
-
Disposable labware that has come into contact with this compound, such as pipette tips, gloves, and weighing boats, must be placed in the designated hazardous waste container.[3]
-
Non-disposable labware and equipment can be decontaminated with a water or dilute aqueous bicarbonate rinse.[4]
6. Waste Storage and Collection:
-
Store the hazardous waste container in a designated satellite accumulation area.[4]
-
Ensure the container is properly sealed and labeled according to your institution's and local environmental regulations.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Galnon TFA
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling Galnon TFA (trifluoroacetate salt), a selective non-peptide agonist of galanin receptors GAL1 and GAL2. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, the trifluoroacetate (B77799) (TFA) component necessitates stringent handling protocols.[1][2] This guide offers procedural, step-by-step guidance to minimize risk and ensure safe disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE to ensure user safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields meeting American National Standards Institute (ANSI) Z-87.1 standards. For larger quantities (>100mL), splash goggles are recommended.[1][3] |
| Hand Protection | Protective, chemical-resistant gloves (Nitrile gloves are recommended).[3] |
| Body Protection | A properly fitting laboratory coat, long pants, and closed-toed footwear. Impervious clothing is advised.[1][3] |
| Respiratory Protection | A suitable respirator should be used, especially when dust or aerosols may be generated. Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][3] |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound and associated waste.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required.[3] Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Avoiding Inhalation and Contact: Avoid breathing dust, vapors, or mist. Prevent contact with skin and eyes.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids/alkalis and oxidizing/reducing agents.[1]
2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
3. Spill Management:
-
Containment: In the event of a spill, prevent further leakage. Do not allow the substance to enter drains or watercourses.[1]
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Disposal of Spill Waste: Collect all contaminated materials in a suitable, labeled container for disposal according to institutional and local regulations.
4. Disposal:
-
Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations.
-
Container Disposal: Empty containers may retain product residue and should be handled with care. Rinse containers thoroughly before disposal.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
